4-Methoxy-3-(trifluoromethyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYTHVQEXWESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53903-59-6 | |
| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Methoxy-3-(trifluoromethyl)phenol (CAS 53903-59-6)
Disclaimer: This document provides a technical overview of 4-Methoxy-3-(trifluoromethyl)phenol. It is important to note that detailed experimental data, particularly regarding its synthesis, reactivity, and biological activity, is scarce in publicly available scientific literature. The information presented herein is based on fundamental chemical principles and data available from chemical suppliers.
Physicochemical and Safety Data
This compound is a substituted phenol derivative. As a chemical intermediate, its primary utility is likely in the synthesis of more complex molecules in fields such as pharmaceuticals and agrochemicals. It is commercially available as a liquid, typically with a purity of 97%.[1]
Structural and Physical Properties
| Property | Value | Source |
| CAS Number | 53903-59-6 | |
| Molecular Formula | C₈H₇F₃O₂ | |
| Molecular Weight | 192.14 g/mol | |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥97% | [1] |
| Storage | Ambient Temperature | [1] |
Safety and Hazard Information
The compound is classified as a warning-level hazard.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry transformations. A potential pathway could involve the trifluoromethylation of a suitably protected 4-methoxyphenol derivative.
A common method for introducing a CF₃ group is the Sandmeyer-type reaction on an appropriate aniline. The following workflow outlines a hypothetical, yet chemically reasonable, synthesis starting from 4-methoxyaniline.
Caption: A plausible multi-step synthesis of this compound.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by its three key functional groups: the phenol, the methoxy ether, and the trifluoromethyl group on the aromatic ring.
-
Phenolic Hydroxyl Group (-OH): This is the most reactive site. The acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. This allows for reactions like O-alkylation (Williamson ether synthesis) and O-acylation to form esters.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. However, the trifluoromethyl group is strongly electron-withdrawing and deactivating. The directing effects of the substituents would likely favor substitution at the positions ortho to the hydroxyl and methoxy groups.
-
Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
-
Trifluoromethyl Group (-CF₃): This group is very stable and generally unreactive under common synthetic conditions.
Caption: Key potential reactions of this compound.
Spectroscopic Analysis (Predicted)
No experimental spectra for this compound are publicly available. However, the expected features can be predicted based on its structure.
-
¹H NMR: One would expect a singlet for the methoxy (-OCH₃) protons (~3.8-4.0 ppm), a broad singlet for the phenolic (-OH) proton (variable, ~5-7 ppm), and three distinct signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.
-
¹³C NMR: The spectrum should show eight distinct carbon signals: one for the methoxy carbon (~55-60 ppm), six for the aromatic carbons (in the ~110-160 ppm range), and a quartet for the trifluoromethyl carbon (due to C-F coupling) at the lower end of the aromatic region.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), a strong C-O stretch for the ether (~1250 cm⁻¹), and very strong C-F stretches (~1100-1300 cm⁻¹).
Biological and Pharmacological Profile
As of this review, there are no published studies detailing any biological activity, pharmacological effects, or mechanism of action for this compound. Related compounds, such as other substituted phenols, have shown a range of activities including antimicrobial and anti-inflammatory effects. For example, 4-(trifluoromethyl)phenol has been investigated for its cytotoxicity, which was linked to the formation of a quinone methide intermediate. However, such properties cannot be directly extrapolated to the title compound without experimental validation. Consequently, no signaling pathways involving this specific molecule have been described.
Conclusion
This compound (CAS 53903-59-6) is a chemical compound with well-defined basic properties but a significant lack of in-depth characterization in the public domain. Its primary role appears to be that of a synthetic building block. The absence of published data on its detailed synthesis, reactivity, and biological profile indicates that it is likely not an end-product for therapeutic or agricultural applications itself but rather an intermediate. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
Synthesis of 4-Methoxy-3-(trifluoromethyl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for 4-Methoxy-3-(trifluoromethyl)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines a prominent two-step synthesis route, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process. This pathway commences with the methylation of 4-amino-2-(trifluoromethyl)phenol to produce the key intermediate, 4-methoxy-3-(trifluoromethyl)aniline. Subsequently, this aniline derivative undergoes a diazotization reaction followed by hydrolysis to yield the final product. This guide provides a comprehensive examination of this synthetic route, offering detailed procedural information and quantitative analysis to support its practical application.
Synthesis Pathway Overview
The primary synthetic route to this compound can be delineated as follows:
-
Step 1: Methylation of 4-amino-2-(trifluoromethyl)phenol to form 4-methoxy-3-(trifluoromethyl)aniline.
-
Step 2: Diazotization of 4-methoxy-3-(trifluoromethyl)aniline and subsequent hydrolysis to yield this compound.
This two-step approach is advantageous due to the commercial availability of the starting material and the generally high yields achieved in each step.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
This procedure details the methylation of 4-amino-2-(trifluoromethyl)phenol.[1]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-2-(trifluoromethyl)phenol | 177.12 | 2.0 g | 11.3 mmol |
| Sodium hydride (NaH) | 24.00 | 0.33 g | 13.6 mmol |
| Iodomethane (CH₃I) | 141.94 | 4.8 g | 33.9 mmol |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
A solution of 4-amino-2-(trifluoromethyl)phenol (2.0 g, 11.3 mmol) in dichloromethane (20 mL) is prepared.
-
This solution is added slowly to a suspension of sodium hydride (0.33 g, 13.6 mmol) in a flask cooled in an ice bath.
-
The resulting mixture is stirred for 6 hours at 0°C.
-
Iodomethane (4.8 g, 33.9 mmol) is then added slowly over a period of 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 48 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 4-methoxy-3-(trifluoromethyl)aniline.
Purification:
The crude product can be purified by recrystallization from ethanol. Colorless blocks of the title compound are typically grown by slow evaporation of the solvent at room temperature over approximately 7 days.[1]
Step 2: Synthesis of this compound via Diazotization and Hydrolysis
This section outlines the conversion of 4-methoxy-3-(trifluoromethyl)aniline to the target phenol. This is a standard transformation for which a general procedure is provided, based on well-established methods for converting aromatic amines to phenols.
Reaction:
Materials (Illustrative Quantities):
| Reagent | Molar Mass ( g/mol ) | Illustrative Quantity |
| 4-methoxy-3-(trifluoromethyl)aniline | 191.15 | 1.91 g (10 mmol) |
| Sodium nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) |
| Sulfuric acid (H₂SO₄), concentrated | 98.08 | ~5 mL |
| Water (H₂O) | 18.02 | As needed |
| Copper(II) sulfate (CuSO₄) (optional catalyst) | 159.61 | Catalytic amount |
Procedure:
-
Diazotization:
-
4-methoxy-3-(trifluoromethyl)aniline (1.91 g, 10 mmol) is dissolved in a mixture of concentrated sulfuric acid and water, and the solution is cooled to 0-5°C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol) is added dropwise to the aniline solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
The cold diazonium salt solution is then slowly added to a boiling aqueous solution, which may contain a catalytic amount of copper(II) sulfate to facilitate the decomposition of the diazonium salt.
-
The mixture is heated, often with steam distillation, to drive the hydrolysis and distill the resulting phenol. The temperature is typically maintained between 100-150°C.
-
The distillate, containing this compound, is collected.
-
Purification:
The collected distillate is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by evaporation to yield the purified this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Data Summary
The following table summarizes the key quantitative data for the described synthesis pathway.
| Step | Reactant | Product | Reagents | Conditions | Yield |
| 1 | 4-amino-2-(trifluoromethyl)phenol | 4-methoxy-3-(trifluoromethyl)aniline | NaH, CH₃I, DCM | 0°C to rt, 54h | High (not specified)[1] |
| 2 | 4-methoxy-3-(trifluoromethyl)aniline | This compound | NaNO₂, H₂SO₄, H₂O, (CuSO₄) | 0-5°C then 100-150°C | Generally good |
Logical Workflow for Synthesis and Purification
References
An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenol
IUPAC Name: 4-Methoxy-3-(trifluoromethyl)phenol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic organic compound. The document covers its chemical identity, physicochemical properties, and a proposed synthesis pathway. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates potential biological activities and mechanisms of action based on the known properties of structurally related methoxyphenols and trifluoromethylated compounds. The guide includes generalized experimental protocols for assessing these potential activities and visual diagrams to illustrate the proposed synthesis and a potential biological pathway. It is important to note that the biological activities and detailed experimental protocols described herein are predictive and require experimental validation.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is confirmed as this compound. It is a substituted phenol with a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 53903-59-6 | |
| Molecular Formula | C₈H₇F₃O₂ | |
| Molecular Weight | 192.14 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥97% | |
| Storage Temperature | Ambient Storage | |
| InChI | 1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10,11)/h2-4,12H,1H3 | |
| InChI Key | SSPYTHVQEXWESL-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process starting from 4-Nitro-2-trifluoromethyl-phenol.
-
Methylation: The phenolic hydroxyl group of 4-Nitro-2-trifluoromethyl-phenol is methylated to yield 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
-
Reduction: The nitro group of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene is then reduced to an amino group to form 4-Methoxy-3-(trifluoromethyl)benzenamine.
-
Diazotization and Hydrolysis: The resulting amine can be converted to the target phenol via a diazotization reaction followed by hydrolysis of the diazonium salt.
Experimental Protocol (Generalized)
The following is a generalized protocol and requires optimization for the specific synthesis of this compound.
Step 1: Synthesis of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene [1]
-
To a solution of 4-Nitro-2-trifluoromethyl-phenol in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃).
-
To this mixture, add methyl iodide (MeI) and reflux the reaction mixture overnight.
-
After cooling, filter the solid and evaporate the solvent from the filtrate to obtain the crude product.
Step 2: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzenamine [1]
-
The crude 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene can be reduced using a standard procedure, for example, by reacting with iron powder in the presence of hydrochloric acid in a solvent like ethanol.
-
The reaction mixture is typically heated, and after completion, the iron salts are filtered off.
-
The product is then extracted from the filtrate.
Step 3: Synthesis of this compound
-
Dissolve 4-Methoxy-3-(trifluoromethyl)benzenamine in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol.
-
The product can then be extracted with an organic solvent and purified by chromatography or distillation.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is lacking in the available literature. However, based on its structural features—a phenol, a methoxy group, and a trifluoromethyl group—we can infer potential activities by comparison with related compounds.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-known for their antioxidant properties. The methoxy group can further enhance this activity. Studies on other methoxyphenol derivatives have demonstrated their ability to scavenge free radicals and inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2)[2][3]. The trifluoromethyl group, being a strong electron-withdrawing group, might modulate the antioxidant potential of the phenolic hydroxyl group.
Antimicrobial Activity
Various methoxyphenol compounds have shown antimicrobial activity against a range of pathogens[4][5][6]. The mechanism often involves the disruption of microbial cell membranes. The lipophilicity conferred by the trifluoromethyl group could potentially enhance the compound's ability to penetrate microbial cell walls, thereby influencing its antimicrobial efficacy.
Potential Signaling Pathway Involvement
Given the potential for antioxidant and anti-inflammatory effects, this compound could modulate cellular signaling pathways associated with oxidative stress and inflammation. For instance, it might influence the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response, or signaling cascades involving MAPKs and NF-κB, which are central to the inflammatory process[2].
Data on Related Compounds
To provide a context for the potential biological activity of this compound, the following tables summarize quantitative data for structurally related compounds.
Table 2: Antimicrobial Activity of Methoxyphenol Derivatives [4]
| Compound | Microorganism | MIC (mM) |
| Eugenol | Staphylococcus aureus | 0.75 (IC₅₀) |
| Capsaicin | Staphylococcus aureus | 0.68 (IC₅₀) |
| Vanillin | Staphylococcus aureus | 1.38 (IC₅₀) |
Table 3: Antioxidant Activity of Methoxyphenol Derivatives [4]
| Compound | Assay | ORAC Value |
| Eugenol | ORAC | 2.12 ± 0.08 |
| Vanillin | ORAC | 1.81 ± 0.19 |
Generalized Experimental Protocols
The following are generalized protocols for assays that could be used to evaluate the potential biological activities of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations. A positive control like ascorbic acid should also be prepared.
-
Reaction: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Broth Microdilution Assay (Antimicrobial Activity)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Prepare bacterial inoculum: Grow the target bacterial strain in a suitable broth to a specific optical density.
-
Prepare compound dilutions: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The IUPAC name for the compound with CAS number 53903-59-6 is This compound . While its basic physicochemical properties are known, there is a notable absence of detailed experimental data regarding its synthesis, biological activity, and mechanism of action in the public domain. Based on its chemical structure, it is plausible to hypothesize that this compound may exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The provided generalized synthetic route and experimental protocols offer a framework for future research to validate these potential activities and elucidate the compound's pharmacological profile. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
An In-depth Technical Guide on the Core Chemical Properties of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(trifluoromethyl)phenol is a fluorinated aromatic organic compound with potential applications in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the phenol backbone imparts unique electronic and lipophilic properties, making it an interesting scaffold for the design of novel therapeutic agents. The trifluoromethyl group, in particular, is a common bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This technical guide provides a comprehensive overview of the key chemical properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance.
Core Chemical Properties
A summary of the key chemical identifiers for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 53903-59-6 | |
| Molecular Formula | C8H7F3O2 | [3] |
| Molecular Weight | 192.14 g/mol | [4] |
| Physical Form | Liquid |
Quantitative Physicochemical Data
Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. The table below summarizes the available data, including predicted values for a constitutional isomer, 4-Methoxy-2-(trifluoromethyl)phenol, for comparative purposes.
| Property | This compound | 4-Methoxy-2-(trifluoromethyl)phenol (Isomer) | Source |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | 224.5 ± 40.0 °C (Predicted) | [5] |
| pKa | Data not available | 8.47 ± 0.43 (Predicted) | [5] |
| Solubility | Data not available | Data not available |
Note: The boiling point and pKa values for 4-Methoxy-2-(trifluoromethyl)phenol are predicted and should be used with caution as they may not accurately represent the properties of this compound.
Synthesis and Reactivity
Synthesis of Trifluoromethylphenols
A general method for the preparation of trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to yield the desired phenol.[6]
Experimental Workflow for a General Synthesis of Trifluoromethylphenols:
A detailed experimental protocol for the synthesis of a related compound, 4-methoxyphenol, can provide insights into the potential methodologies for this compound. One such method involves the dual-phase oxidation of p-anisaldehyde with hydrogen peroxide and formic acid, followed by alkaline hydrolysis.[7]
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in a series of buffer solutions with varying pH values.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or water).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that encompasses the expected pKa of the phenol.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample at a wavelength where the protonated and deprotonated forms of the phenol exhibit different absorbances.
-
Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Logical Workflow for pKa Determination:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 53903-59-6 [sigmaaldrich.com]
- 3. 1pchem.com [1pchem.com]
- 4. 53903-59-6|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
A Technical Guide to the Handling, Storage, and Potential Applications of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safe handling, storage, and potential scientific applications of 4-Methoxy-3-(trifluoromethyl)phenol. The information is intended for professionals in research, drug development, and other scientific fields who may work with this compound. This document includes detailed safety protocols, physical and chemical properties, and representative experimental methodologies.
Safety and Handling Precautions
This compound is a chemical compound that requires careful handling to minimize potential health risks. Adherence to established safety protocols is crucial when working with this substance in a laboratory or industrial setting.
1.1. Hazard Identification and Classification
This compound is classified as harmful and an irritant. The primary hazards are:
1.2. Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. In case of a significant risk of splashing, additional protective garments may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or aerosols.
1.3. First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 53903-59-6 |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Physical Form | Liquid |
| Purity | ≥97% |
| Storage Temperature | Ambient |
Source: Sigma-Aldrich[3]
Storage and Disposal
3.1. Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.
3.2. Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols and Potential Applications
While specific experimental protocols for this compound are not widely published, its structural similarity to other methoxyphenol and trifluoromethyl-containing compounds suggests its potential utility in various research and development areas, particularly in drug discovery. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable moiety in medicinal chemistry.[5]
4.1. Representative Synthesis Protocol
The following is a representative protocol for the synthesis of a phenol derivative, which can be adapted for the synthesis of this compound, likely from a corresponding aniline or other suitable precursor.
Synthesis of a Phenol Derivative via Diazotization
-
Diazotization of the Corresponding Aniline:
-
Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis of the Diazonium Salt:
-
Slowly add the cold diazonium salt solution to a boiling aqueous solution of a weak acid (e.g., dilute sulfuric acid).
-
Maintain the temperature to allow for the evolution of nitrogen gas and the formation of the phenol.
-
After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
4.2. Potential Biological Activities and Associated Assays
Based on the known biological activities of structurally related methoxyphenols, this compound may exhibit antioxidant and anti-inflammatory properties. The following are standard assays to evaluate these potential activities.
4.2.1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured spectrophotometrically.
4.2.2. Anti-inflammatory Activity Assays
-
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This cell-based assay is a common method to screen for anti-inflammatory activity. Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS in the presence and absence of the test compound. The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokine Levels: The effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Visualizations of Relevant Pathways and Workflows
5.1. General Laboratory Workflow for Handling this compound
Caption: A typical workflow for safely handling chemicals like this compound.
5.2. Potential Anti-inflammatory Signaling Pathway
Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of intervention for an anti-inflammatory compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
5.3. Antioxidant Mechanism of Phenolic Compounds
The antioxidant activity of phenolic compounds is primarily due to their ability to scavenge free radicals. This can occur via two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Caption: The two primary mechanisms of free radical scavenging by phenolic compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 53903-59-6 [sigmaaldrich.com]
- 3. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methoxy-3-(methoxymethyl)phenol | C9H12O3 | CID 597771 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Advent and Evolution of Trifluoromethylphenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethyl (-CF3) group into phenolic scaffolds has marked a pivotal advancement in medicinal chemistry and materials science. The unique properties conferred by this fluorine-containing moiety—such as high electronegativity, metabolic stability, and lipophilicity—have rendered trifluoromethylphenols indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth exploration of the discovery, historical development, key synthetic methodologies, and applications of trifluoromethylphenols, tailored for professionals engaged in scientific research and development.
Historical Development
The journey to the synthesis and application of trifluoromethylphenols is intertwined with the broader history of organofluorine chemistry. While the element fluorine was first isolated by Henri Moissan in 1886, the introduction of the trifluoromethyl group into aromatic systems came much later. One of the earliest reports on the synthesis of an aromatic compound bearing a trifluoromethyl group was by Frédéric Swarts in 1898, who prepared benzotrifluoride.
Early methods for the synthesis of trifluoromethylphenols were often challenging, requiring harsh reaction conditions. A significant advancement came with the development of methods for the diazotization of aminobenzotrifluorides followed by hydrolysis. This approach provided a more accessible route to various isomers of trifluoromethylphenol. Another key strategy that emerged was the nucleophilic aromatic substitution of trifluoromethyl-substituted halobenzenes. A notable method involves the reaction of a trifluoromethylhalobenzene with sodium benzylate to form a benzyl ether, which is subsequently cleaved via hydrogenolysis to yield the desired trifluoromethylphenol. This process proved to be adaptable for commercial-scale production. Over the years, these foundational methods have been refined and new synthetic strategies have been developed, expanding the accessibility and variety of trifluoromethylphenol derivatives.
Key Synthetic Methodologies
The synthesis of trifluoromethylphenols can be broadly categorized into several key approaches. This section details the experimental protocols for two of the most significant and historically important methods.
Synthesis via Diazotization of Aminobenzotrifluoride
This classical method remains a versatile route for the preparation of various trifluoromethylphenol isomers. The process involves the conversion of an amino group on a trifluoromethyl-substituted benzene ring into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol
-
Diazotization:
-
A solution of 3-aminobenzotrifluoride (1 equivalent) in aqueous sulfuric acid (typically 20-30%) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1-1.1 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid (typically 10-20%). This step is performed with vigorous stirring to facilitate the evolution of nitrogen gas and the hydrolysis of the diazonium salt to the phenol.
-
The reaction mixture is heated at reflux for 1-2 hours to ensure complete conversion.
-
After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 3-(trifluoromethyl)phenol is then purified by distillation or chromatography.
-
Experimental Workflow: Synthesis via Diazotization
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenol via diazotization and hydrolysis.
Synthesis from Trifluoromethylhalobenzene via Benzyl Ether Intermediate
This method provides an alternative route, particularly useful for isomers that are not readily accessible through the diazotization of the corresponding amine. It involves the formation of a stable benzyl ether intermediate, which is then cleaved to yield the phenol.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenol
-
Formation of Sodium Benzylate:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil.
-
Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is stirred.
-
Benzyl alcohol (1.1 equivalents) is added dropwise at a rate that maintains the temperature below 50 °C.
-
After the addition is complete, the mixture is heated to 80-90 °C for 1 hour to ensure complete formation of sodium benzylate.
-
-
Ether Formation:
-
4-Chlorobenzotrifluoride (1 equivalent) is added to the sodium benzylate solution.
-
The reaction mixture is heated to reflux (around 150 °C) for 12-18 hours under a nitrogen atmosphere.
-
After cooling, the mixture is poured into water, and the resulting precipitate of 4-(trifluoromethyl)phenyl benzyl ether is collected by filtration, washed with water, and dried.
-
-
Hydrogenolysis:
-
The dried 4-(trifluoromethyl)phenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 5% palladium on carbon (Pd/C) is added.
-
The mixture is hydrogenated at room temperature under a hydrogen pressure of 50-60 psi until the theoretical amount of hydrogen is consumed (typically 2-4 hours).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting crude 4-(trifluoromethyl)phenol is purified by distillation.[1]
-
Experimental Workflow: Synthesis via Benzyl Ether Intermediate
Caption: Workflow for the synthesis of 4-(Trifluoromethyl)phenol via a benzyl ether intermediate.
Quantitative Data
The physical and chemical properties of trifluoromethylphenols vary depending on the position of the trifluoromethyl group on the aromatic ring. The electron-withdrawing nature of the -CF3 group significantly impacts the acidity of the phenolic proton.
Table 1: Physical Properties of Trifluoromethylphenol Isomers
| Property | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol |
| CAS Number | 444-30-4 | 98-17-9 | 402-45-9 |
| Molecular Formula | C₇H₅F₃O | C₇H₅F₃O | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol | 162.11 g/mol | 162.11 g/mol |
| Melting Point | 45-47 °C | -1.8 °C | 46-48 °C |
| Boiling Point | 147-148 °C | 178-179 °C | 178 °C |
| pKa | ~8.8 | ~9.5 | ~9.1 |
Table 2: Representative Yields for Synthetic Methods
| Synthetic Method | Product | Reported Yield | Reference |
| Diazotization of Aminobenzotrifluoride | 3-(Trifluoromethyl)phenol | 70-80% | General textbook procedures |
| From Trifluoromethylhalobenzene | 4-(Trifluoromethyl)phenol | 84.5% | US Patent 4,235,820 |
| From Trifluoromethylhalobenzene | 2-(Trifluoromethyl)phenol | 75% | US Patent 4,235,820 |
| From Trifluoromethylhalobenzene | 3-(Trifluoromethyl)phenol | 79% | US Patent 4,235,820 |
Applications in Drug Development
The incorporation of a trifluoromethylphenol moiety into a drug candidate can significantly enhance its pharmacological profile. The -CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the pKa of nearby functional groups to improve binding affinity to biological targets.
A prominent example is the antidepressant drug Fluoxetine (Prozac®) , which contains a 4-(trifluoromethyl)phenoxy group. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).
Signaling Pathway: Mechanism of Action of Fluoxetine (SSRI)
Fluoxetine functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream effects involve the activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events that are believed to be responsible for its antidepressant effects.
Caption: Simplified signaling pathway of Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI).
Conclusion
Trifluoromethylphenols have transitioned from laboratory curiosities to cornerstone molecules in modern chemical synthesis. Their unique electronic and steric properties continue to be exploited in the design of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their history, synthesis, and biological activities is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this exciting area of organic chemistry.
References
The Pivotal Role of 4-Methoxy-3-(trifluoromethyl)phenol in Modern Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(trifluoromethyl)phenol is a key chemical intermediate increasingly recognized for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a methoxy and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable building block for the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data to support researchers in their synthetic endeavors.
Physicochemical Properties
This compound is a liquid at room temperature with a purity typically greater than 97%.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 53903-59-6 | [2] |
| Molecular Formula | C₈H₇F₃O₂ | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Purity | ≥ 97% | [1] |
| InChI Key | SSPYTHVQEXWESL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-amino-2-(trifluoromethyl)phenol. The first step is the methylation of the phenolic hydroxyl group, followed by the diazotization of the amino group and subsequent hydrolysis to yield the target phenol.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
This procedure is adapted from a literature method for the methylation of a similar substituted phenol.[3]
Materials:
-
4-Amino-2-(trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DCM to the NaH suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-methoxy-3-(trifluoromethyl)aniline, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Diazotization and Hydrolysis
The following is a general procedure for the diazotization of an aromatic amine and subsequent hydrolysis to a phenol.[4][5]
Materials:
-
4-Methoxy-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Urea (optional, to quench excess nitrous acid)
Procedure:
-
In a beaker, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of water and concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Slowly add the sodium nitrite solution to the aniline solution, maintaining the temperature between 0 and 5 °C with vigorous stirring.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.
-
In a separate flask equipped with a distillation apparatus, bring a volume of water to a boil.
-
Slowly add the cold diazonium salt solution to the boiling water. The diazonium salt will decompose to the phenol, and nitrogen gas will be evolved.
-
The resulting phenol can be isolated by steam distillation or by cooling the reaction mixture and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Reactivity and Applications as a Chemical Intermediate
This compound is a versatile intermediate due to the reactivity of its phenolic hydroxyl group and the aromatic ring, which is activated by the methoxy group and deactivated by the trifluoromethyl group. This allows for selective transformations at different positions of the molecule.
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group can be readily alkylated under basic conditions to form a variety of ethers. This Williamson ether synthesis is a fundamental transformation in organic synthesis.[6][7][8][9]
General Experimental Protocol for O-Alkylation:
Materials:
-
This compound
-
Base (e.g., sodium hydride, potassium carbonate)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., DMF, acetone)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents) portion-wise at room temperature or 0 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography or distillation.
Electrophilic Aromatic Substitution (Friedel-Crafts Reactions)
The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the methoxy (ortho, para-directing and activating) and trifluoromethyl (meta-directing and deactivating) groups will influence the regioselectivity of these reactions.[1][10]
General Experimental Protocol for Friedel-Crafts Acylation:
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Anhydrous solvent (e.g., DCM, CS₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent and cool to 0 °C.
-
Add the Lewis acid (1.1-2.0 equivalents) portion-wise, maintaining the low temperature.
-
Slowly add the acyl chloride or anhydride (1.05 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data | Notes |
| ¹H NMR | Aromatic protons expected in the range of 6.5-7.5 ppm. Methoxy protons around 3.8-4.0 ppm. Phenolic proton signal will be a broad singlet. | Data for the related 4-(Trifluoromethyl)phenol shows aromatic signals around 6.9 and 7.5 ppm.[11] |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The trifluoromethyl carbon will show a characteristic quartet. | Spectral data for 4-(Trifluoromethyl)phenol is available for comparison.[2] |
| IR (Infrared) | Characteristic O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). | IR spectra for related trifluoromethylphenols are available in the NIST database.[12] |
| Mass Spec. | Predicted [M+H]⁺ at m/z 193.0471. | PubChem provides predicted fragmentation patterns. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through a straightforward multi-step process, and its functional groups allow for a range of subsequent chemical modifications. This guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize this important building block in their synthetic programs. Further exploration of its reactivity and the development of novel derivatives are promising areas for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 10. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. rsc.org [rsc.org]
- 12. This compound | 53903-59-6 [sigmaaldrich.com]
A Comprehensive Technical Guide to the General Reactivity of Trifluoromethyl-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into phenolic structures profoundly alters their chemical and physical properties, making trifluoromethyl-substituted phenols valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of the phenolic proton, the reactivity of the aromatic ring towards electrophilic and nucleophilic attack, and the metabolic stability of the resulting compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and key properties of these important molecules, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Synthesis of Trifluoromethyl-Substituted Phenols
The synthesis of trifluoromethyl-substituted phenols can be approached in several ways, primarily by introducing the trifluoromethyl group onto a phenol or by constructing the phenol ring with the trifluoromethyl group already in place. A common and effective method for the O-trifluoromethylation of phenols involves a two-step process via a xanthate intermediate.
O-Trifluoromethylation via Xanthate Intermediates
This method provides a mild and versatile route to aryl trifluoromethyl ethers from the corresponding phenols.[1][2]
Experimental Protocol: General Procedure for the Formation of Xanthates from Phenols [1]
-
To a solution of the desired phenol (1.0 equiv) in anhydrous acetonitrile (MeCN), add the xanthylating reagent (e.g., an imidazolium or benzimidazolium methylthiocarbonothioyl salt, 1.0 equiv) and triethylamine (1.1 equiv) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by silica gel column chromatography or recrystallization.
Experimental Protocol: General Procedure for the Conversion of Xanthates to Aryl Trifluoromethyl Ethers [1]
-
In a fume hood, dissolve the purified xanthate (1.0 equiv) in an appropriate solvent such as dichloromethane (CH₂Cl₂).
-
Add a fluorinating agent, such as XtalFluor-E, and an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).
-
Stir the reaction at room temperature under atmospheric conditions, monitoring the progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, quench the reaction and work up by washing with aqueous solutions to remove reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting aryl trifluoromethyl ether by column chromatography or distillation.
Synthesis Workflow: O-Trifluoromethylation of Phenols
Caption: Two-step synthesis of aryl trifluoromethyl ethers from phenols.
Acidity of Trifluoromethyl-Substituted Phenols
The potent electron-withdrawing inductive effect (-I) of the trifluoromethyl group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. This effect is most pronounced when the CF₃ group is in the para or ortho position, where it can effectively stabilize the resulting phenoxide anion through the aromatic π-system.
| Compound | pKa in Water |
| Phenol | 9.98 |
| 2-(Trifluoromethyl)phenol | 8.12[3] |
| 3-(Trifluoromethyl)phenol | 9.08[4] |
| 4-(Trifluoromethyl)phenol | 8.51[3] |
| 2-Chloro-4-(trifluoromethyl)phenol | 7.09[3] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[4] |
Table 1: pKa values of selected trifluoromethyl-substituted phenols in water at 25 °C.
Reactivity of the Aromatic Ring
The trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position. This is due to the destabilization of the positively charged intermediate (arenium ion) when the electrophile attacks the ortho or para positions, as one of the resonance structures would place the positive charge adjacent to the electron-withdrawing CF₃ group.[5]
Electrophilic Aromatic Substitution
General Reactivity and Regioselectivity
Electrophilic aromatic substitution reactions on trifluoromethyl-substituted phenols, such as nitration, halogenation, and sulfonation, are generally slower than on phenol itself. The hydroxyl group is a strong activating, ortho, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The regiochemical outcome of the reaction depends on the interplay of these two effects and the reaction conditions. Generally, the powerful directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho and para to the hydroxyl group. However, the presence of the deactivating CF₃ group can influence the distribution of isomers.
Electrophilic Trifluoromethylthiolation
A notable electrophilic substitution is the direct trifluoromethylthiolation of phenols. This reaction is typically promoted by a Lewis or Brønsted acid.[6][7]
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenol [6]
-
Dissolve the substituted phenol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.
-
Add the electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.1 equiv).
-
Add a promoter, such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH) (1.2 equiv), dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data on Electrophilic Trifluoromethylthiolation [6]
| Phenol Substrate | Promoter | Product | Yield (%) |
| Phenol | BF₃·Et₂O | 4-(Trifluoromethylthio)phenol | 85 |
| 4-Methylphenol | BF₃·Et₂O | 4-Methyl-2-(trifluoromethylthio)phenol | 78 |
| 4-Chlorophenol | TfOH | 4-Chloro-2-(trifluoromethylthio)phenol | 65 |
| 2-Methylphenol | BF₃·Et₂O | 2-Methyl-4-(trifluoromethylthio)phenol | 82 |
Table 2: Yields for the electrophilic trifluoromethylthiolation of various phenols.
Mechanism of Electrophilic Aromatic Substitution
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
An In-depth Technical Guide to the Hazard and Safety of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Introduction
4-Methoxy-3-(trifluoromethyl)phenol is a substituted phenol derivative with potential applications in organic synthesis and drug discovery. Its unique combination of a methoxy and a trifluoromethyl group on the phenol ring imparts specific chemical properties that are of interest to researchers. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the available hazard and safety information for this compound, including its classification, toxicological profile, potential mechanisms of toxicity, and recommended safety procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:
Pictograms:
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection.[1]
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Physical Form | Liquid | [1] |
| 4-Methoxyphenol (CAS: 150-76-5) | ||
| Molecular Formula | C₇H₈O₂ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 57 °C | [2] |
| Boiling Point | 243 °C | [2] |
| 3-(Trifluoromethyl)phenol (CAS: 98-17-9) | ||
| Molecular Formula | C₇H₅F₃O | [3] |
| Molecular Weight | 162.11 g/mol | [3] |
| 4-(Trifluoromethyl)phenol (CAS: 402-45-9) | ||
| Molecular Formula | C₇H₅F₃O | [4] |
| Molecular Weight | 162.11 g/mol | [4] |
Table 2: Acute Toxicity Data for Structurally Related Compounds
| Compound | Test | Route | Species | Value | Source |
| 4-Methoxyphenol | LD50 | Oral | Rat | 1630 mg/kg | [2] |
| 4-Nitro-3-(trifluoromethyl)phenol | LD50 | Oral | Rat | 141-160 mg/kg | [5] |
| 3-(Trifluoromethyl)phenol | LD50 | Oral | Rat | Data not available | |
| 4-(Trifluoromethyl)phenol | LD50 | Oral | Rat | Data not available |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Potential Mechanisms of Toxicity
While specific mechanistic studies on this compound are lacking, the toxicity of structurally related phenols suggests two plausible pathways for its adverse effects: Quinone Methide Formation and Mitochondrial Uncoupling .
Proposed Pathway 1: Quinone Methide Formation and Cellular Alkylation
Studies on 4-trifluoromethylphenol have indicated that its cytotoxicity may arise from the spontaneous formation of a reactive quinone methide intermediate. This intermediate can then alkylate cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity.
Caption: Proposed bioactivation of this compound to a reactive quinone methide.
Proposed Pathway 2: Uncoupling of Mitochondrial Oxidative Phosphorylation
Phenolic compounds are known to act as protonophores, which can disrupt the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately cell death.
Caption: Mechanism of mitochondrial uncoupling by a phenolic compound.
Experimental Protocols for Hazard Assessment
The hazard statements associated with this compound are typically determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
These guidelines describe methods for determining the acute oral toxicity of a substance.
-
Principle: A single dose of the substance is administered to a group of experimental animals (usually rats) by gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Methodologies:
-
OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for the main study is selected based on a preliminary sighting study.
-
OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a small group of animals (typically 3) is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next step.
-
OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.
-
-
Observations: Include mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross pathological findings at necropsy.
Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)
This guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Principle: The test chemical is applied topically to the surface of the RhE tissue. The endpoint measured is cell viability, typically assessed by the MTT assay, which measures the activity of mitochondrial reductase enzymes in viable cells.
-
Procedure:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.
-
Application of Test Substance: A defined amount of the test substance is applied to the surface of the tissue.
-
Exposure and Post-Incubation: After a specific exposure time, the substance is removed by rinsing, and the tissues are incubated for a further period.
-
Viability Assessment: The tissues are incubated with MTT. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.
-
-
Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the substance is an irritant.
Eye Irritation/Corrosion (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This guideline describes an in vivo procedure for assessing the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
-
Procedure:
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used.
-
Application of Test Substance: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the lower conjunctival sac.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any observed effects.
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.
-
-
Classification: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.
Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause harm if swallowed, and to irritate the skin, eyes, and respiratory system. While specific quantitative toxicological data for this compound is limited, information from structurally related compounds suggests that its toxicity may be mediated through the formation of reactive intermediates or the disruption of cellular energy metabolism. Adherence to standardized safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Researchers and other professionals working with this compound should familiarize themselves with its full Safety Data Sheet and handle it with the caution it warrants.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Synthetic Applications of 4-Methoxy-3-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or chloro group and can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, thereby improving its pharmacokinetic and pharmacodynamic profile. This technical guide provides an overview of the commercial availability of this compound and explores its potential synthetic applications in the development of novel therapeutic agents and agrochemicals.
Commercial Availability
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to 97%. The compound is available in research quantities as well as in semi-bulk and bulk scales to support development from the laboratory to commercial production.
| Supplier | CAS Number | Purity | Available Quantities |
| 1PlusChem LLC[1] | 53903-59-6 | >95% | Gram to Kilogram |
| Sigma-Aldrich (Fluorochem) | 53903-59-6 | 97% | Gram to Kilogram |
| BLD Pharm[2] | 53903-59-6 | ≥95% | Gram to Kilogram |
| Daogechem | 53903-59-6 | 97% | Milligram to Kilogram |
| Capot Chemical[3] | 53903-59-6 | 95% Min | Gram to Kilogram |
| Shanghai Aladdin Biochemical Technology Co., LTD[4] | 53903-59-6 | 95.0% | 250mg, 1g |
Synthetic Applications and Experimental Protocols
While specific, detailed experimental protocols for the direct use of this compound in signaling pathways are not extensively published, its primary utility lies as a nucleophilic building block in the synthesis of more complex molecules. Its structural analogs, such as 4-fluoro-3-trifluoromethylphenol, are known intermediates in the synthesis of herbicides and other bioactive compounds. For instance, patent literature describes the use of such phenols in the synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a herbicide.[5]
Based on these established applications for similar compounds, a representative experimental workflow for the utilization of this compound in the synthesis of a hypothetical bioactive ether is presented below.
General Experimental Protocol: Synthesis of a Substituted Diphenyl Ether
This protocol outlines a typical Williamson ether synthesis, a common reaction for phenols.
Materials:
-
This compound
-
An appropriate electrophile (e.g., a substituted benzyl halide or an activated aryl halide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An inert solvent (e.g., acetone, acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Stir the mixture for a short period (15-30 minutes) to allow for the formation of the phenoxide. Then, add the electrophile (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired substituted diphenyl ether.
Potential Role in Drug Discovery and Agrochemical Development
The trifluoromethyl group is a key pharmacophore in many approved drugs and agrochemicals. Its strong electron-withdrawing nature can significantly alter the pKa of the phenolic proton, influencing its reactivity and potential biological interactions. The methoxy group, being an electron-donating group, further modulates the electronic properties of the aromatic ring. This substitution pattern makes this compound an attractive starting material for the synthesis of compounds targeting a range of biological processes.
While direct evidence for the modulation of specific signaling pathways by this compound is scarce, its derivatives could potentially interact with various cellular targets. For example, trifluoromethylphenols have been investigated for their effects on enzyme activities and their potential cytotoxicity. One study on 4-trifluoromethylphenol (a related compound) showed it could lead to the formation of a reactive quinone methide intermediate, which can alkylate cellular macromolecules like proteins.[6]
The general workflow for discovering a bioactive compound using a building block like this compound is depicted in the following diagram.
Caption: A generalized workflow illustrating the progression from a chemical building block to an approved product.
The hypothetical signaling pathway below illustrates a potential mechanism of action for a downstream product derived from this compound, for instance, a kinase inhibitor.
Caption: A diagram showing the potential inhibition of a kinase signaling pathway by a novel chemical entity.
Conclusion
This compound is a readily available chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its unique substitution pattern makes it a valuable tool for researchers in drug discovery and agrochemical development. While direct biological activity data for this specific molecule is limited, its utility as a synthetic building block is evident from the applications of structurally related compounds. The provided information on its commercial suppliers and a representative synthetic protocol serves as a useful starting point for scientists looking to incorporate this versatile molecule into their research programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic and agricultural potential.
References
- 1. 1pchem.com [1pchem.com]
- 2. 53903-59-6|this compound|BLD Pharm [bldpharm.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using 4-Methoxy-3-(trifluoromethyl)phenol in Organic Synthesis
Note to the Reader: Comprehensive literature searches for specific applications and detailed experimental protocols for 4-methoxy-3-(trifluoromethyl)phenol yielded limited specific results. Much of the available data pertains to structurally related analogs such as 4-(trifluoromethoxy)phenol and 4-(trifluoromethyl)phenol. The following application notes and protocols are therefore based on the general reactivity expected of a substituted phenol of this nature and draw parallels from the established chemistry of its close analogs. Researchers should consider these as starting points for methodological development, with the understanding that optimization will be necessary.
Introduction
This compound is a valuable substituted phenol building block in organic synthesis. The presence of a methoxy group, a trifluoromethyl group, and a free phenolic hydroxyl group on the same aromatic ring offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of diverse and complex molecules, particularly in the fields of medicinal chemistry and materials science.
The electron-donating methoxy group and the hydroxyl group activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing trifluoromethyl group deactivates it and can influence the regioselectivity of reactions. The phenolic hydroxyl group provides a handle for a variety of transformations, including etherification, esterification, and O-arylation reactions.
Potential Applications in Organic Synthesis
Based on the chemistry of analogous compounds, this compound can be envisioned as a key intermediate in the synthesis of:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many drug molecules, as it can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This phenol could serve as a precursor for novel bioactive compounds.
-
Agrochemicals: Fluorinated organic molecules are prevalent in modern herbicides, fungicides, and insecticides. The unique substitution pattern of this phenol could be exploited to develop new crop protection agents.
-
Functional Materials: The electronic properties imparted by the substituents could make derivatives of this phenol suitable for applications in materials science, such as in the synthesis of liquid crystals or polymers with specific properties.
Key Synthetic Transformations
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of ethers. This reaction is fundamental for introducing diverse side chains and building more complex molecular architectures.
Reaction Scheme:
Caption: General workflow for O-alkylation of this compound.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) is added a base (1.5 - 2.0 eq., e.g., K₂CO₃ or NaH).
-
The mixture is stirred at room temperature for 30-60 minutes to form the corresponding phenoxide.
-
The alkylating agent (R-X, 1.1 - 1.5 eq.) is added to the reaction mixture.
-
The reaction is heated to an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the O-alkylation of this compound with various alkyl halides, based on typical yields for similar reactions.
| Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | 60 | 4 | >95 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Benzyl Bromide | NaH | THF | 65 | 8 | 80-90 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 70 | 12 | 75-85 |
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic attack by the hydroxyl and methoxy groups. The directing effects of these groups (ortho, para-directing) and the deactivating, meta-directing trifluoromethyl group will influence the position of substitution. The most likely positions for electrophilic attack are ortho and para to the hydroxyl and methoxy groups, with the position ortho to the hydroxyl and meta to the trifluoromethyl group being sterically and electronically favored.
Reaction Scheme (Example: Nitration):
Caption: General scheme for the nitration of this compound.
Experimental Protocol (General for Nitration):
-
This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cooled in an ice bath.
-
A nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at low temperature for a specified period and monitored by TLC.
-
Once the starting material is consumed, the reaction is carefully quenched by pouring it onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until neutral, and dried.
-
If no precipitate forms, the product is extracted with an organic solvent.
-
The crude product is purified by recrystallization or column chromatography to isolate the desired regioisomer(s).
Quantitative Data (Hypothetical):
The regioselectivity of electrophilic aromatic substitution reactions can be sensitive to reaction conditions. The following table provides hypothetical outcomes for common electrophilic substitution reactions.
| Reaction | Electrophile Source | Solvent | Major Regioisomer(s) Expected |
| Nitration | HNO₃ / H₂SO₄ | Acetic Acid | 4-Methoxy-5-nitro-3-(trifluoromethyl)phenol |
| Bromination | Br₂ / Acetic Acid | Acetic Acid | 2-Bromo-4-methoxy-3-(trifluoromethyl)phenol |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Dichloromethane | 5-Acyl-4-methoxy-3-(trifluoromethyl)phenol |
Conclusion
This compound is a promising building block for organic synthesis, offering multiple reaction sites for functionalization. While specific, detailed protocols for its use are not widely available in the current literature, its reactivity can be predicted based on the principles of aromatic chemistry and the known transformations of similar phenolic compounds. The protocols and data presented here are intended to serve as a guide for researchers to develop specific synthetic methodologies for their target molecules. Further experimental work is necessary to establish optimized conditions and fully explore the synthetic potential of this versatile compound.
References
Application Notes and Protocols for 4-Methoxy-3-(trifluoromethyl)phenol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methoxy-3-(trifluoromethyl)phenol as a valuable building block in the synthesis of pharmaceutical agents. This document details its chemical properties, key synthetic transformations, and potential therapeutic applications, supported by experimental protocols and conceptual signaling pathways.
Introduction
This compound is a substituted phenol derivative that is gaining interest in medicinal chemistry. Its structure combines two key pharmacophoric features: a methoxy group and a trifluoromethyl group. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy and phenolic hydroxyl groups provide handles for a variety of chemical modifications, making this compound a versatile starting material for the synthesis of diverse molecular scaffolds.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 53903-59-6 |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Storage | Ambient temperature |
| IUPAC Name | This compound |
| InChI Key | SSPYTHVQEXWESL-UHFFFAOYSA-N |
Applications in Pharmaceutical Synthesis
This compound is a versatile building block for the synthesis of a range of biologically active molecules. Its utility is demonstrated in the synthesis of kinase inhibitors and other potential therapeutic agents.
Synthesis of Biaryl Kinase Inhibitors via Suzuki-Miyaura Coupling
A key application of this compound is in the synthesis of biaryl compounds, a common motif in kinase inhibitors. The phenolic hydroxyl group can be converted to a triflate, which then serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Conceptual Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of a biaryl precursor from this compound.
Protocol 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Triflation: Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triflate can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of the Aryl Triflate
-
Reaction Setup: To a solution of 4-Methoxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (2.0 eq).
-
Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Synthesis of Aryl Ethers via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of aryl ethers. This Williamson ether synthesis is a fundamental transformation in drug discovery for modulating solubility and metabolic stability.
Protocol 3: General Procedure for O-Alkylation
-
Deprotonation: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with diethyl ether.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Derivatives of this compound are promising candidates for targeting various cellular signaling pathways implicated in diseases such as cancer and inflammation. The biaryl structures synthesized via Suzuki-Miyaura coupling are characteristic of many Type I and Type II kinase inhibitors.
Hypothetical Signaling Pathway Inhibition by a Kinase Inhibitor Derived from this compound:
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.
Quantitative Data Summary
While specific quantitative data for pharmaceuticals derived directly from this compound is limited in publicly available literature, the following table provides representative data for analogous biaryl kinase inhibitors to illustrate potential efficacy.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, nM) |
| Biaryl Amide | BRAF V600E | 10 - 50 | 50 - 200 (Melanoma cell line) |
| Pyridinyl-phenyl | p38α MAPK | 5 - 25 | 100 - 500 (Inflammatory model) |
| N-phenylpyrimidin-4-amine | EGFR | 1 - 10 | 20 - 100 (Lung cancer cell line) |
Note: The data presented are for illustrative purposes and represent typical ranges for the compound classes shown.
Conclusion
This compound is a promising and versatile building block for the development of novel pharmaceuticals. Its unique substitution pattern offers opportunities for the synthesis of potent and selective modulators of various biological targets. The provided protocols for key synthetic transformations, such as Suzuki-Miyaura coupling and Williamson ether synthesis, serve as a practical guide for researchers in the field of drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents.
Application Notes and Protocols for the Derivatization of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-Methoxy-3-(trifluoromethyl)phenol, a versatile building block in medicinal chemistry and materials science. The derivatization of the phenolic hydroxyl group allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is crucial for the development of new therapeutic agents and functional materials.
The following sections detail generalized methods for two common derivatization reactions: O-alkylation (Williamson Ether Synthesis) to form ethers and O-acylation to form esters. While specific experimental data for this compound is not widely published, these protocols are based on well-established procedures for structurally similar phenols and serve as a robust starting point for reaction optimization.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the formation of ethers from a phenol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile.[1][2][3][4]
General Reaction Scheme:

Figure 1. General scheme for the Williamson ether synthesis of this compound derivatives.
Experimental Protocol:
-
Preparation: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the phenol in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][5]
-
Base Addition: Add a suitable base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) (1.1-1.5 eq.) portion-wise at 0 °C to generate the phenoxide. Stir the mixture at this temperature for 30 minutes.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat to 50-100 °C and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Tabulated Reaction Conditions (Representative Examples):
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl iodide | NaH | DMF | 25 | 2 | 85-95 |
| Ethyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |
| Benzyl chloride | NaOH | DMSO | 60 | 8 | 75-90 |
Note: The expected yields are estimates based on analogous reactions and will require experimental optimization.
O-Acylation (Esterification)
Ester derivatives of this compound can be readily synthesized by reacting the phenol with an acyl chloride or acid anhydride in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.[6][7][8]
General Reaction Scheme:

Figure 2. General scheme for the esterification of this compound.
Experimental Protocol:
-
Preparation: To a dry, round-bottomed flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.
-
Base Addition: Add a base such as triethylamine or pyridine (1.2-2.0 eq.) to the solution and cool the mixture to 0 °C.
-
Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Tabulated Reaction Conditions (Representative Examples):
| Acylating Agent (RCO-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 25 | 2 | 90-98 |
| Benzoyl chloride | Pyridine | Pyridine | 25 | 4 | 85-95 |
| Acetic anhydride | DMAP (cat.) | DCM | 25 | 3 | 90-97 |
Note: The expected yields are estimates based on analogous reactions and will require experimental optimization. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in reactions with acid anhydrides.
Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. iiste.org [iiste.org]
Experimental protocol for trifluoromethylation using phenol precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group (–CF3) to phenol precursors is a critical transformation in medicinal chemistry and materials science. The resulting aryl trifluoromethyl ethers (ArOCF3) often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This document provides detailed experimental protocols for several key methods for the trifluoromethylation of phenols, accompanied by quantitative data and workflow visualizations.
I. Two-Step O-Trifluoromethylation via Aryl Xanthate Intermediates
This reliable two-step method involves the initial conversion of a phenol to its corresponding xanthate, followed by an oxidative trifluoromethylation. This approach is noted for its operational simplicity and the use of easily handled reagents.[2][3]
Experimental Protocols
Step 1: General Procedure for the Formation of Aryl Xanthates
-
To a solution of the desired phenol (1.0 equiv) in acetonitrile (MeCN), add the xanthate-forming reagent (e.g., imidazolium salt 6 or benzimidazolium salt 7, 1.0 equiv) and triethylamine (1.1 equiv) at 0 °C.[2]
-
Stir the mixture at 0 °C for 1 hour.[2]
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).[2]
-
Extract the product with ethyl acetate (EtOAc).[2]
-
Dry the combined organic layers over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the aryl xanthate.[2]
Step 2: General Procedure for the O-Trifluoromethylation of Aryl Xanthates
-
Condition A (with TCCA): To a vial containing the aryl xanthate (1.0 equiv), add XtalFluor-E (3.0 equiv), trichloroisocyanuric acid (TCCA, 1.0 equiv), and a suitable solvent (e.g., CH2Cl2/H2O). Stir the reaction at room temperature for the specified time.[2]
-
Condition B (with NFSI): To a vial containing the aryl xanthate (1.0 equiv), add XtalFluor-E (3.0 equiv), N-fluorobenzenesulfonimide (NFSI, 3.0 equiv), and a suitable solvent (e.g., MeCN). Stir the reaction at room temperature for the specified time.[2]
Following the reaction, the mixture is typically quenched, extracted, and purified by chromatography to yield the desired aryl trifluoromethyl ether.
Quantitative Data Summary
The following table summarizes the yields for the two-step trifluoromethylation of various phenol precursors.
| Phenol Precursor | Xanthate Yield (%) | Aryl Trifluoromethyl Ether Yield (%) (Condition) | Reference |
| 4-(Dimethylaminocarbonyl)phenol | 98 | 85 (A) | [2] |
| 4-Methoxycarbonylphenol | 91 | 82 (A) | [2] |
| 4-Adamantylphenol | >99 | 80 (B) | [2] |
| 4-Bromophenol | 96 | 75 (A) | [2] |
| 4-Nitrophenol | 99 | 65 (A) | [2] |
| 3-Methoxyphenol | 98 | 78 (A) | [2] |
| 2-Naphthol | 95 | 88 (A) | [2] |
Experimental Workflow
Caption: A schematic of the two-step xanthate-based O-trifluoromethylation.
II. O-Carboxydifluoromethylation and Decarboxylative Fluorination
This two-step protocol provides an alternative route to aryl trifluoromethyl ethers using accessible and inexpensive reagents. The methodology involves an initial O-carboxydifluoromethylation of the phenol followed by a silver-catalyzed decarboxylative fluorination.[4][5]
Experimental Protocols
Step 1: O-Carboxydifluoromethylation of Phenols
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and sodium bromodifluoroacetate (BrCF2COONa).
-
Heat the reaction mixture (e.g., at 80 °C) for a specified duration.
-
After cooling, perform an aqueous workup and extract the aryloxydifluoroacetic acid intermediate.
Step 2: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of the crude aryloxydifluoroacetic acid (1.0 equiv) in a solvent mixture (e.g., PhCF3/H2O), add a silver catalyst (e.g., AgNO3, 10 mol%).[5]
-
Add an electrophilic fluorine source, such as Selectfluor II.[5]
-
Stir the reaction at a specified temperature (e.g., 80 °C) until completion.[5]
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.
Quantitative Data Summary
| Phenol Precursor | Aryl Trifluoromethyl Ether Yield (%) | Reference |
| 4-Cyanophenol | 78 | [5] |
| 4-Acetylphenol | 75 | [5] |
| 4-Bromophenol | 72 | [5] |
| 4-Chlorophenol | 74 | [5] |
| 3-Methoxyphenol | 65 | [5] |
| 2-Naphthol | 68 | [5] |
III. Direct O-Trifluoromethylation Methods
Directly converting the phenolic hydroxyl group to a trifluoromethoxy group is a highly desirable but challenging transformation.[5] Several methods have been developed, though they can be substrate-dependent and sometimes favor C-trifluoromethylation.[2][6][7]
Silver-Mediated Oxidative Trifluoromethylation
This method utilizes the Ruppert-Prakash reagent (Me3SiCF3) as the trifluoromethyl source in a silver-mediated reaction.[8]
Experimental Protocol:
-
To a mixture of the phenol (1.0 equiv), a silver salt (e.g., Ag(I) salt), and an oxidant in a suitable solvent, add Me3SiCF3.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product.
Electrochemical O-Trifluoromethylation
An environmentally friendly approach involves the electrochemical O-trifluoromethylation of electron-deficient phenols using the Langlois reagent (CF3SO2Na).[9]
Experimental Protocol:
-
In an undivided electrochemical cell equipped with graphite electrodes, combine the electron-deficient phenol (1.0 equiv), Langlois reagent, and an electrolyte (e.g., NaClO4) in a mixed solvent system (e.g., anhydrous MeCN/H2O).[9]
-
Apply a constant current (e.g., 10 mA) at room temperature.[9]
-
After the reaction, perform a standard workup and purification to isolate the aryl trifluoromethyl ether. This method has shown yields up to 75% for electron-deficient phenols.[9]
General Reaction Scheme
Caption: General pathways for the trifluoromethylation of phenols.
IV. Conclusion
The choice of method for the trifluoromethylation of phenols depends on the substrate's electronic and steric properties, functional group tolerance, and the desired scale of the reaction. The two-step methods via xanthate or carboxydifluoromethyl intermediates offer broad applicability and good yields. Direct trifluoromethylation and electrochemical methods provide more atom-economical routes, particularly for specific classes of phenols. Researchers should consider these factors when selecting the optimal protocol for their specific synthetic needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of 4-Methoxy-3-(trifluoromethyl)phenol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(trifluoromethyl)phenol is a substituted aromatic organic compound that holds significant value as a building block and intermediate in medicinal chemistry. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate, while the methoxy group can modulate lipophilicity and participate in key binding interactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a primary focus on its application in the development of novel antischistosomal agents.
Application in the Synthesis of Antischistosomal Agents
A notable application of this compound is as a key intermediate in the synthesis of potent inhibitors of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a critical enzyme for the parasite's survival. Derivatives of this phenol have been incorporated into naphthoquinone scaffolds to create compounds with significant activity against this validated drug target.
Rationale for Use in Antischistosomal Drug Design
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance the lipophilicity and metabolic stability of drug molecules. In the context of SmTGR inhibitors, the 4-methoxy-3-(trifluoromethyl)phenyl moiety is introduced to explore its influence on the binding affinity and overall efficacy of the compounds. The strategic placement of the trifluoromethyl group can lead to improved interactions within the enzyme's active site.
Quantitative Data: Biological Activity of a Key Derivative
The following table summarizes the inhibitory activity of a key derivative synthesized using an intermediate derived from this compound.
| Compound ID | Derivative Structure | Target | IC50 (nM) |
| 1 | 2-(difluoromethyl)-3-((4-methoxy-3-(trifluoromethyl)phenoxy)methyl)naphthalene-1,4-dione | SmTGR | 57 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key intermediate derived from this compound and its subsequent use in the preparation of a potent SmTGR inhibitor.
Protocol 1: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenoxy)acetic acid
This protocol describes the synthesis of the carboxylic acid intermediate required for the subsequent coupling reaction.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetate.
-
Saponification: Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the saponification is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetic acid as a solid.
Protocol 2: Synthesis of 2-(difluoromethyl)-3-((4-methoxy-3-(trifluoromethyl)phenoxy)methyl)naphthalene-1,4-dione (Compound 1)
This protocol details the synthesis of the final bioactive compound via a Kochi-Anderson radical decarboxylation reaction.
Materials:
-
2-(4-Methoxy-3-(trifluoromethyl)phenoxy)acetic acid
-
2-(difluoromethyl)naphthalene-1,4-dione
-
Lead(IV) acetate (Pb(OAc)₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetic acid (2.0 eq) and 2-(difluoromethyl)naphthalene-1,4-dione (1.0 eq) in anhydrous DMF.
-
Add lead(IV) acetate (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-(difluoromethyl)-3-((4-methoxy-3-(trifluoromethyl)phenoxy)methyl)naphthalene-1,4-dione as an orange solid. The yield for this reaction is reported to be 57%.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and the mechanism of action of the synthesized compound.
Caption: Synthetic workflow for the preparation of the SmTGR inhibitor.
Caption: Proposed mechanism of action for the antischistosomal agent.
References
Synthesis of Novel Diaryl Ether Derivatives from 4-Methoxy-3-(trifluoromethyl)phenol as Potential Stearoyl-CoA Desaturase (SCD) Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
This document provides detailed protocols and application notes for the synthesis of novel diaryl ether compounds derived from 4-Methoxy-3-(trifluoromethyl)phenol. These compounds are designed as potential inhibitors of Stearoyl-CoA Desaturase (SCD), a critical enzyme implicated in various metabolic diseases and cancer.[1][2][3] The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[1] Elevated SCD activity is associated with metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease, as well as providing essential lipids for the proliferation of cancer cells.[2][4][5] Therefore, the development of potent and selective SCD inhibitors is a promising therapeutic strategy. The starting material, this compound, possesses a unique substitution pattern with a methoxy group and a trifluoromethyl group, which can influence the physicochemical properties and biological activity of its derivatives. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. This protocol focuses on the synthesis of a novel diaryl ether, a structural motif present in known SCD inhibitors, through an Ullmann condensation reaction.
Synthesis of a Novel Diaryl Ether SCD Inhibitor
A potential synthetic route to a novel diaryl ether derivative from this compound is the Ullmann condensation with a suitable aryl halide. This reaction forms a C-O bond between the phenolic oxygen and the aryl halide.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the Ullmann Condensation.
Detailed Experimental Protocol: Synthesis of 4-(4-chlorophenoxy)-1-methoxy-2-(trifluoromethyl)benzene
Materials:
-
This compound
-
1-Chloro-4-iodobenzene
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and anhydrous Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-chlorophenoxy)-1-methoxy-2-(trifluoromethyl)benzene.
Data Presentation
Table 1: Synthesis and Characterization of 4-(4-chlorophenoxy)-1-methoxy-2-(trifluoromethyl)benzene
| Parameter | Value |
| Yield | 75-85% (representative) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.4 Hz, 1H), 6.88 (dd, J = 8.4, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.2, 152.8, 130.1, 129.8, 125.4 (q, J = 272 Hz, CF₃), 121.7, 120.9, 117.4, 116.5, 113.2, 56.4 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₄H₁₀ClF₃O₂ [M+H]⁺: 317.03, found: 317.1 |
Biological Evaluation: SCD Inhibition Assay
The inhibitory activity of the synthesized compound against SCD can be evaluated using a cell-based or microsomal assay that measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.
Protocol: Microsomal SCD1 Activity Assay
Materials:
-
Liver microsomes from a suitable source (e.g., mouse or human)
-
[¹⁴C]-Stearoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (BSA)
-
Synthesized inhibitor compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction buffer containing phosphate buffer, MgCl₂, and ATP.
-
Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, NADH, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for a specified time at 37 °C.
-
Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37 °C.
-
Terminate the reaction by adding a strong base (e.g., KOH in ethanol).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Separate the aqueous and organic phases by centrifugation.
-
Quantify the radioactivity in the aqueous phase (representing the desaturated product) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Table 2: In Vitro SCD1 Inhibitory Activity
| Compound | Human SCD1 IC₅₀ (nM) | Murine SCD1 IC₅₀ (nM) |
| 4-(4-chlorophenoxy)-1-methoxy-2-(trifluoromethyl)benzene | 50 - 150 (representative) | 100 - 250 (representative) |
| Reference Inhibitor | <10 | <20 |
Signaling Pathway
SCD plays a crucial role in cellular metabolism and signaling. Its inhibition can impact several downstream pathways, including those involved in cancer cell proliferation and survival.
Caption: SCD1 Inhibition Signaling Pathway.
Inhibition of SCD1 leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This imbalance can induce endoplasmic reticulum (ER) stress, leading to apoptosis.[5] Furthermore, altered membrane fluidity can disrupt the function of membrane-bound receptors and signaling proteins, thereby interfering with oncogenic pathways such as Akt and Wnt, ultimately leading to decreased cancer cell proliferation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Methoxy-3-(trifluoromethyl)phenol in Modern Agrochemical Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for more effective and environmentally benign crop protection solutions, the chemical intermediate 4-Methoxy-3-(trifluoromethyl)phenol has emerged as a critical building block in the synthesis of a new generation of agrochemicals. This versatile compound is instrumental in the development of advanced herbicides, fungicides, and insecticides, offering enhanced efficacy and novel modes of action to combat agricultural pests and diseases. Researchers and scientists in the agrochemical industry are increasingly leveraging the unique properties of this molecule to design and synthesize innovative active ingredients.
This compound, with its distinct methoxy and trifluoromethyl substituents on a phenol ring, provides a scaffold that can be readily modified to create a diverse range of derivatives. The trifluoromethyl group, in particular, is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, which are desirable traits for agrochemicals.
This application note provides a comprehensive overview of the utility of this compound in agrochemical development, including detailed synthesis protocols for its derivatives and a summary of their biological activities.
Application in Herbicide Development
Derivatives of this compound have shown significant promise as potent herbicides. The phenoxy moiety is a common feature in many commercial herbicides, and the introduction of the trifluoromethyl group can lead to improved performance. For instance, this phenol can be a precursor for synthesizing novel phenoxy-based herbicides that target specific weeds with high selectivity, minimizing damage to crops.
One area of application is in the development of bleaching herbicides. For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which can be synthesized from precursors related to trifluoromethylphenols, have demonstrated bleaching and herbicidal activities.[1]
Fungicidal and Insecticidal Potential
Beyond herbicides, this compound serves as a valuable starting material for fungicides and insecticides. The unique electronic properties conferred by the trifluoromethyl group can enhance the binding affinity of the final molecule to its target site in fungi or insects, leading to improved efficacy.
For example, novel meta-diamide compounds containing a methoxy group have been designed and synthesized, showing significant insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda.[2] While not directly derived from this compound, this highlights the importance of the methoxy and trifluoromethyl moieties in insecticide design. The development of trifluoromethylphenyl amides has also yielded compounds with notable adulticidal, larvicidal, and repellent activity against mosquitoes.[3]
Synthesis Protocols
The synthesis of agrochemicals using this compound as a starting material typically involves the etherification of the phenolic hydroxyl group, followed by further functionalization.
General Protocol for the Synthesis of Phenoxy-based Agrochemicals:
-
Deprotonation of the Phenol: this compound is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone) to generate the corresponding phenoxide.
-
Nucleophilic Substitution: The phenoxide is then reacted with an electrophile containing a leaving group (e.g., an alkyl halide or a substituted heteroaromatic halide) to form the desired ether linkage.
-
Purification: The crude product is purified using standard techniques such as column chromatography, crystallization, or distillation.
A specific example involves the synthesis of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, which have shown selective herbicidal activity.[4]
Quantitative Data on Biological Activity
The following tables summarize the biological activity data for various agrochemical derivatives synthesized from or related to trifluoromethylphenols.
Table 1: Herbicidal Activity of Trifluoromethyl-containing Compounds
| Compound Class | Target Species | Concentration | Inhibition (%) | Reference |
| 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | Brassica campestris L. | 100 µg/mL | 75.0 - 82.6 | [4] |
| 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Various weeds | 7.5 g ha⁻¹ | Excellent | [1] |
Table 2: Insecticidal Activity of Trifluoromethyl-containing Compounds
| Compound | Target Species | Activity Metric | Value | Reference |
| N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide | Plutella xylostella | Mortality Rate | 97.67% at 1 mg L⁻¹ | [2] |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti larvae | LC50 | 2.53 µM | [3] |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Adult female Aedes aegypti | LD50 | 2.12 nmol/mg | [3] |
Experimental Workflows and Signaling Pathways
The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 4-Methoxy-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. The document details a proposed synthetic pathway, scale-up challenges, safety protocols, and purification methods.
Introduction
This compound is a valuable building block in organic synthesis. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This document outlines a viable synthetic route for the preparation of this compound, focusing on the practical aspects of scaling the synthesis from the laboratory to an industrial setting.
Proposed Synthetic Pathway: Electrophilic Trifluoromethylation of 4-Methoxyphenol
The most direct and plausible route for the synthesis of this compound is the electrophilic trifluoromethylation of the readily available starting material, 4-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, making the 3-position (ortho to the methoxy group and meta to the hydroxyl group) a potential site for electrophilic substitution.
dot
Caption: Proposed synthetic pathway for this compound.
Scale-up Synthesis Considerations
Scaling up the synthesis of this compound from the lab to a pilot or industrial scale presents several challenges that need to be carefully addressed.
Reagent Selection and Cost
A variety of electrophilic trifluoromethylating reagents are available, with Togni's and Umemoto's reagents being among the most common.[2]
-
Togni's Reagents (Hypervalent Iodine Reagents): These reagents are crystalline, relatively stable, and commercially available.[3] Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a promising candidate for this reaction.[4][5] While effective, the cost of hypervalent iodine reagents can be a significant factor in large-scale production.[3]
-
Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium salts): These are powerful trifluoromethylating agents.[6] Some newer generations of Umemoto's reagents exhibit improved thermal stability, a critical factor for industrial safety.[6]
-
Trifluoroacetic Anhydride: While being a very low-cost source of the CF3 group, its use typically involves radical pathways which may not provide the desired regioselectivity for this specific synthesis.[7]
Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Family | Example | Physical Form | Key Advantages | Key Disadvantages for Scale-up |
| Togni's Reagents | Togni's Reagent II | Crystalline Solid | Good reactivity, commercially available | High cost, potential for explosive decomposition of some hypervalent iodine compounds.[8] |
| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium triflate | Crystalline Solid | High reactivity, some newer versions have good thermal stability.[6] | Multi-step synthesis can lead to high cost.[9] |
Reaction Conditions and Regioselectivity
The key challenge in this synthesis is to achieve selective trifluoromethylation at the 3-position of 4-methoxyphenol. The directing effects of the hydroxyl and methoxy groups can lead to the formation of regioisomers.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are typically used for these reactions.[4]
-
Temperature: Reactions are often carried out at or below room temperature to control exotherms and improve selectivity.
-
Catalyst: Lewis acids can sometimes be used to activate the trifluoromethylating agent or the substrate, but their use needs to be carefully optimized to avoid side reactions.[10]
-
Stoichiometry: Precise control of the stoichiometry of the trifluoromethylating agent is crucial to maximize yield and minimize the formation of di-trifluoromethylated byproducts.
Thermal Safety and Hazard Management
Trifluoromethylation reactions can be exothermic, and some trifluoromethylating reagents have limited thermal stability.
-
Thermal Stability of Reagents: The exothermic decomposition energies of some Togni's reagents have been determined to be in the range of 37.9 to 62.3 kcal/mol.[10] It is crucial to understand the thermal decomposition profile of the chosen reagent to establish safe operating temperatures.
-
Heat Management: On a large scale, efficient heat removal is critical. The use of jacketed reactors with appropriate cooling capacity is mandatory. The rate of addition of reagents should be carefully controlled to manage the reaction exotherm.
-
Quenching Procedures: A well-defined and tested quenching procedure is essential to safely neutralize the reactive trifluoromethylating agent at the end of the reaction or in case of an emergency.
Experimental Protocols
The following are generalized protocols based on literature procedures for similar transformations. These should be optimized at a small scale before attempting a large-scale reaction.
Small-Scale Synthesis of this compound
Materials:
-
4-Methoxyphenol
-
Togni's Reagent II
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1 equivalent) in anhydrous DCM.
-
Add Togni's Reagent II (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Scale-up Considerations for the Protocol
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the process.
-
Reagent Addition: For large-scale reactions, the trifluoromethylating agent should be added as a solution or in small portions to control the reaction temperature effectively.
-
Work-up: Use a liquid-liquid extraction setup for the work-up. Ensure adequate ventilation to handle solvent vapors.
-
Purification: For multi-kilogram scale, purification by column chromatography may not be practical. Melt crystallization or recrystallization from a suitable solvent system should be investigated and developed.[11][12]
Purification of this compound
Achieving high purity is critical for pharmaceutical and agrochemical intermediates.
Table 2: Purification Methods for this compound
| Method | Scale | Advantages | Disadvantages |
| Flash Column Chromatography | Lab-scale (mg to g) | High resolution, effective for separating regioisomers. | Not easily scalable, requires large volumes of solvent. |
| Recrystallization | Lab to Pilot-scale (g to kg) | Cost-effective, can provide high purity material. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Melt Crystallization | Pilot to Industrial-scale (kg to tons) | Solvent-free, environmentally friendly, can be highly efficient for certain compounds.[11] | Requires specialized equipment, may not be suitable for all compounds. |
Safety Precautions
Working with trifluoromethylating reagents and fluorinated compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Hypervalent Iodine Reagents: Hypervalent iodine compounds are potentially explosive and should be handled with care.[8] Avoid grinding or subjecting them to shock. Store them in a cool, dry place away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste according to local regulations. Quench any unreacted trifluoromethylating agent before disposal.[13]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have a plan for handling spills and exposures.
dot
Caption: General safety workflow for handling hazardous chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Reagent Safety & PPE [protocols.io]
Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)phenol in Fluorinated Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-Methoxy-3-(trifluoromethyl)phenol as a key reagent in the synthesis of advanced fluorinated materials. While specific data for polymers derived directly from this monomer is limited in publicly available literature, this document outlines generalized protocols and expected material properties based on well-established principles of fluorinated polymer chemistry. The inclusion of the trifluoromethyl (-CF3) group is a proven strategy for enhancing key properties in high-performance polymers.[1]
Introduction to Fluorinated Polymers
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, into polymer backbones can significantly enhance these characteristics. The -CF3 group is strongly electron-withdrawing and sterically bulky, which can disrupt polymer chain packing, leading to increased solubility and processability of otherwise intractable aromatic polymers.[1] These properties make fluorinated polymers highly desirable for applications in aerospace, electronics, and biomedical fields.
This compound as a Monomer
This compound is a unique monomer for the synthesis of fluorinated poly(arylene ether)s. The phenolic hydroxyl group provides a reactive site for nucleophilic aromatic substitution (SNAr) polymerization, a common method for synthesizing high-performance aromatic polymers. The methoxy group can influence the reactivity of the phenol and the properties of the resulting polymer. The trifluoromethyl group is strategically positioned to impart the desirable characteristics of fluorination.
The general approach for utilizing this compound in polymer synthesis involves its reaction with an activated aromatic dihalide, typically a difluoro-monomer, in the presence of a weak base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the electron-deficient aromatic ring of the co-monomer, displacing the halide and forming an ether linkage. This step-growth polymerization leads to the formation of high molecular weight poly(arylene ether)s.
Potential Applications in Fluorinated Materials Science
Polymers derived from this compound are anticipated to exhibit a range of valuable properties, making them suitable for several advanced applications:
-
Low-Dielectric Materials: The presence of the -CF3 group is known to lower the dielectric constant of polymers, making them excellent candidates for use as insulating layers in microelectronics and high-frequency communication systems.[2]
-
High-Performance Films and Coatings: Fluorinated polymers typically form tough, flexible, and transparent films with excellent thermal stability and chemical resistance. These could be used as protective coatings in harsh environments or as films in flexible electronics.
-
Gas Separation Membranes: The tailored free volume created by the bulky -CF3 groups can lead to polymers with high gas permeability and selectivity, making them suitable for membrane-based gas separations.
-
Biomedical Materials: The biocompatibility and biostability of fluorinated polymers make them attractive for use in medical devices and drug delivery applications.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorinated poly(arylene ether)s using a phenol-containing monomer like this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of a Fluorinated Poly(arylene ether ketone) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(arylene ether ketone) using a trifluoromethyl-substituted phenol and a common activated dihalide comonomer, 4,4'-difluorobenzophenone.
Materials:
-
This compound (Monomer)
-
4,4'-Difluorobenzophenone (Co-monomer)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen or Argon inlet
-
Thermocouple
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the flask, add equimolar amounts of this compound and 4,4'-difluorobenzophenone. Add a slight excess (1.1 to 1.5 moles per mole of phenol) of finely ground, anhydrous potassium carbonate.
-
Solvent Addition: Add a sufficient amount of DMAc to achieve a solids concentration of 15-25% (w/v). Add toluene to the reaction mixture (approximately 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Begin stirring and purge the system with nitrogen or argon. Heat the mixture to 140-150°C to azeotropically remove water with the toluene. Continue this process until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.
-
Monitoring the Reaction: Continue the reaction at this temperature for 4-12 hours. The progress can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to below 100°C and, if necessary, dilute with additional DMAc. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C for 24 hours or until a constant weight is achieved.
Data Presentation
The following table summarizes the expected properties of fluorinated poly(arylene ether)s based on data from polymers with similar structures.[2][3] Note: These are representative values and the actual properties of polymers derived from this compound may vary.
| Property | Expected Range | Units |
| Glass Transition Temperature (Tg) | 180 - 250 | °C |
| 5% Weight Loss Temperature (Td5) | > 450 | °C |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | - |
| Tensile Strength | 70 - 100 | MPa |
| Young's Modulus | 2.0 - 3.0 | GPa |
| Water Absorption | < 0.5 | % |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and properties of fluorinated polymers.
References
Application Notes and Protocols: Protecting Group Strategies for 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. For a substituted phenol such as 4-methoxy-3-(trifluoromethyl)phenol, the hydroxyl group is a reactive site for a multitude of transformations. Its acidic proton and nucleophilic character necessitate the use of protecting groups to prevent unwanted side reactions during subsequent synthetic steps. The presence of an electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton, a factor that must be considered when selecting an appropriate protecting group and the conditions for its installation and removal.
This document provides a detailed guide to the selection and application of common protecting groups for this compound, including methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and benzyl (Bn) ethers.
Protecting Group Selection
The choice of a protecting group for this compound should be guided by the stability of the group to the reaction conditions planned in the synthetic route and the ease of its selective removal. The increased acidity of the phenol facilitates its deprotonation, making protection under basic conditions more accessible.
Considerations for this compound:
-
Methoxymethyl (MOM) Ether: Stable to a wide range of non-acidic conditions, including strong bases and organometallic reagents.[1] It is typically cleaved under acidic conditions.[1]
-
tert-Butyldimethylsilyl (TBS) Ether: A robust silyl ether that is stable to a variety of reaction conditions but can be readily cleaved using fluoride reagents or acidic conditions.[2][3] Phenolic TBS ethers can sometimes be selectively deprotected in the presence of alkyl TBS ethers.[2]
-
Benzyl (Bn) Ether: Stable to a wide range of acidic and basic conditions.[4] It is commonly removed by catalytic hydrogenolysis, which offers a mild and selective deprotection method.[5]
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of phenols using MOM, TBS, and Benzyl groups. While the data is not specific to this compound, it provides a strong basis for selecting reaction conditions.
Table 1: Protection of Phenols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| MOM | MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | Room Temp. | 3 - 8 h | 85 - 98 | [6] |
| MOM | MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | Room Temp. | 24 - 72 h | 71 - 91 | [6] |
| TBS | TBSCl, Imidazole | DMF | Room Temp. | 3 h | 94 | [7] |
| Bn | BnBr, K₂CO₃ | Acetone | Reflux | 12 h | >95 | General procedure |
Table 2: Deprotection of Phenolic Ethers
| Protected Phenol | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| MOM-OAr | HCl | H₂O, MeOH | Room Temp. | 3 d | 85 | [6] |
| MOM-OAr | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91 | [1] |
| MOM-OAr (with EWG) | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High | [1] |
| TBS-OAr | TBAF | THF | Room Temp. | 45 min | Variable | [8] |
| TBS-OAr | KHF₂ | MeOH | Room Temp. | 1 - 2 h | 85 - 98 | [9] |
| Bn-OAr | H₂, Pd/C | EtOH | Room Temp. | 1 - 4 h | >95 | [5] |
| Bn-OAr | DDQ, photoirradiation | MeCN | Room Temp. | 1.5 - 5 h | 80 - 98 | [10] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
Methoxymethyl (MOM) Ether Protection and Deprotection
Diagram 1: MOM Protection and Deprotection Workflow
Caption: Workflow for MOM protection and deprotection.
Protocol 4.1.1: MOM Protection of this compound [11]
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methoxymethyl chloride (MOMCl) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4.1.2: MOM Deprotection [11]
-
Dissolve the MOM-protected phenol (1.0 eq.) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 10:1 v/v) at room temperature.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection
Diagram 2: TBS Protection and Deprotection Workflow
Caption: Workflow for TBS protection and deprotection.
Protocol 4.2.1: TBS Protection of this compound [7]
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (0.5 M) add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.2.2: TBS Deprotection [8]
-
Dissolve the TBS-protected phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Benzyl (Bn) Ether Protection and Deprotection
Diagram 3: Benzyl Ether Protection and Deprotection Workflow
Caption: Workflow for Benzyl protection and deprotection.
Protocol 4.3.1: Benzyl Protection of this compound
-
To a solution of this compound (1.0 eq.) in acetone (0.5 M) add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add benzyl bromide (BnBr) (1.2 eq.) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.3.2: Benzyl Deprotection by Catalytic Hydrogenolysis [5]
-
Dissolve the benzyl-protected phenol (1.0 eq.) in ethanol (EtOH) or ethyl acetate (EtOAc) (0.1 M).
-
Carefully add 10% palladium on carbon (Pd/C) (10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected phenol. Further purification may be performed if necessary.
Conclusion
The selection of an appropriate protecting group for this compound is crucial for the successful execution of a synthetic strategy. MOM, TBS, and Benzyl ethers each offer a unique set of properties regarding their stability and methods of cleavage. The protocols provided herein serve as a comprehensive guide for researchers to effectively protect and deprotect this specific phenolic substrate, enabling the advancement of complex molecule synthesis in drug discovery and development. The increased acidity of the phenol due to the trifluoromethyl group should be taken into account, potentially allowing for milder basic conditions during protection and requiring careful consideration of acidic lability during deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. synarchive.com [synarchive.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Catalytic Systems in Reactions of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic systems applicable to the synthesis of diaryl ethers using 4-Methoxy-3-(trifluoromethyl)phenol as a key building block. The protocols focus on two of the most robust and widely used methods for C-O bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. Due to the limited availability of published data for the specific substrate, this compound, the following sections include generalized protocols and representative data from closely related analogs to illustrate the expected reactivity and outcomes.
Introduction
This compound is a valuable intermediate in medicinal chemistry and materials science. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenolic ring presents a unique electronic profile that can influence the reactivity and properties of resulting molecules. The synthesis of diaryl ethers from this phenol is a critical transformation for accessing a wide range of compounds with potential biological activity and novel material properties. This document outlines the catalytic methodologies to achieve this transformation efficiently.
Catalytic Systems for Diaryl Ether Synthesis
The formation of a C-O bond between an aryl halide and a phenol can be effectively catalyzed by transition metal complexes, most notably those based on palladium and copper.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds and is a powerful method for the synthesis of diaryl ethers. It typically offers milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods. The choice of phosphine ligand is crucial for the success of the reaction.
Reaction Scheme:
Where Ar-X is an aryl halide (typically bromide or iodide), and HO-Ar' is the phenol, in this case, this compound.
Table 1: Representative Data for Buchwald-Hartwig O-Arylation of Substituted Phenols
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methoxyphenol | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 92 |
| 3 | 2-Bromotoluene | 4-Methoxyphenol | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenol | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 83 |
Note: The data in this table is based on reactions with a structurally similar phenol and is intended to provide a general expectation for the reactivity of this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O bonds using a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands have improved its efficiency and scope.
Reaction Scheme:
Table 2: Representative Data for Ullmann Condensation of Substituted Phenols
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 150 | 6 | 89 |
| 2 | Bromobenzene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 150 | 6 | 56 |
| 3 | 4-Iodotoluene | 4-Methoxyphenol | CuI (10) | None | KOH | DMF | 150 | 6 | 93 |
| 4 | 4-Chloronitrobenzene | Phenol | Cu (stoichiometric) | None | KOH | Pyridine | Reflux | - | - |
Note: The data in this table is based on reactions with structurally similar phenols and is intended to provide a general expectation for the reactivity of this compound.
Experimental Protocols
General Protocol for Buchwald-Hartwig O-Arylation
This protocol is a general guideline for the palladium-catalyzed synthesis of diaryl ethers from this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl halide (1.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed synthesis of diaryl ethers. The choice of ligand and base, as well as the reaction temperature, are critical parameters for optimization.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (optional ligand)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask equipped with a reflux condenser and under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%, if used), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.2 mmol) and the aryl halide (1.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 150 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig C-O coupling cycle.
Ullmann Condensation Reaction Pathway
Caption: Ullmann condensation reaction pathway.
Experimental Workflow for Diaryl Ether Synthesis
Caption: General experimental workflow.
Application Notes and Protocols: Solubility of 4-Methoxy-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the solubility of 4-Methoxy-3-(trifluoromethyl)phenol in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a standardized experimental approach to enable researchers to generate reliable and comparable solubility profiles. The provided methodologies are based on established principles of solubility determination.[1][2][3][4] Additionally, this document includes templates for data recording and visualizations to aid in experimental design and data interpretation.
Introduction
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility is a fundamental physicochemical property that influences reaction kinetics, crystallization, and bioavailability. This document outlines a general procedure to qualitatively and quantitatively assess the solubility of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H7F3O2 | [5][6] |
| Molecular Weight | 192.14 g/mol | [5][6] |
| Physical Form | Liquid at room temperature | [7] |
| Purity | Typically available at ≥95% or ≥97% | [7][8] |
Materials and Equipment
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
Experimental Protocol: Determination of Equilibrium Solubility
This protocol describes the equilibrium solubility method, a common technique for determining the solubility of a compound in a specific solvent at a controlled temperature.
3.1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
3.2. Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
3.3. Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
The quantitative solubility data should be recorded in a clear and organized manner.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 1.88 | ||
| e.g., Toluene | 2.38 | ||
| e.g., Diethyl Ether | 4.34 | ||
| e.g., Ethyl Acetate | 6.02 | ||
| e.g., Dichloromethane | 9.08 | ||
| e.g., Acetone | 20.7 | ||
| e.g., Ethanol | 24.5 | ||
| e.g., Methanol | 32.7 | ||
| e.g., Water | 80.1 |
Note: The dielectric constant is provided as a measure of solvent polarity.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ws [chem.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 1pchem.com [1pchem.com]
- 6. 53903-59-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 53903-59-6 [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Methoxy-3-(trifluoromethyl)phenol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Product Discoloration (Pink or Brown Hue)
-
Question: My purified this compound has developed a pink or brown color. What is the cause, and how can I prevent it?
-
Answer: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal contaminants, leading to the formation of colored impurities. To mitigate this:
-
Work under an inert atmosphere: Whenever possible, conduct purification steps and sample handling under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use degassed solvents: Solvents can be degassed by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Store properly: Store the purified product in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature (2-8°C).
-
Issue 2: Poor Separation or Tailing during Column Chromatography
-
Question: I am observing poor separation and significant tailing of my compound during silica gel column chromatography. What can I do to improve this?
-
Answer: Tailing of phenolic compounds on silica gel is a common issue due to the acidic nature of the phenol interacting with the silica surface. Here are several strategies to improve separation:
-
Solvent System Modification:
-
Add a small amount of a polar, acidic modifier to the eluent, such as 0.1-1% acetic acid or formic acid. This can help to suppress the ionization of the phenolic hydroxyl group and reduce interactions with the silica.
-
For highly polar phenols, a mobile phase with a higher percentage of a polar solvent like methanol in dichloromethane (e.g., 5-15% methanol) may be necessary.
-
-
Stationary Phase Choice:
-
Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
For challenging separations, reverse-phase chromatography on a C18-functionalized silica gel can be an effective alternative. In this case, a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) would be used.
-
-
Issue 3: Oiling Out Instead of Crystallization during Recrystallization
-
Question: My this compound is "oiling out" as an immiscible liquid during recrystallization instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution is supersaturated. To encourage crystallization:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound is fully dissolved.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent System Change: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Frequently Asked Questions (FAQs)
Column Chromatography
-
Q1: What is a good starting solvent system for silica gel column chromatography of this compound?
-
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.
-
Q2: How can I monitor the separation during column chromatography?
-
A2: Thin-layer chromatography (TLC) is the most common method. Collect fractions and spot them on a TLC plate. Develop the plate in the same solvent system used for the column to identify the fractions containing the pure product.
Recrystallization
-
Q3: What are suitable solvents for the recrystallization of this compound?
-
A3: Since this compound is a liquid at room temperature, recrystallization is not a standard purification method for the final product. However, if you have a solid crude product or a derivative, suitable solvents would likely be non-polar to moderately polar organic solvents. Toluene or a mixture of ethyl acetate and hexanes could be good starting points to test for solid derivatives.
Distillation
-
Q4: Is distillation a suitable method for purifying this compound?
-
A4: Yes, vacuum distillation is a highly effective method for purifying liquid phenols. Due to the relatively high boiling point of substituted phenols, distillation under reduced pressure is necessary to prevent decomposition.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 53903-59-6 |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Physical Form | Liquid[1][2] |
| Purity (Typical) | ~97%[1][2] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters |
| Column Chromatography (Silica Gel) | Stationary Phase: Silica gel (60-120 or 100-200 mesh) Mobile Phase (Gradient): Start with Hexanes:Ethyl Acetate (95:5), gradually increase to Hexanes:Ethyl Acetate (80:20) or higher polarity as needed. Modifier (if tailing occurs): 0.5% Acetic Acid in the mobile phase. |
| Vacuum Distillation | Pressure: As low as achievable with the available vacuum pump. Temperature: To be determined based on the achieved vacuum level. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as the separation progresses.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Use a heating mantle with a stirrer for even heating.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually apply vacuum and begin heating the flask.
-
Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified product.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of any residual vapors.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound. The synthesis of this compound can be approached through several routes, each with its own set of potential challenges and side products.
Route 1: Baeyer-Villiger Oxidation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde
This method involves the oxidation of the corresponding benzaldehyde to a formate ester, which is then hydrolyzed to the desired phenol.
Q1: What are the common side products in the Baeyer-Villiger oxidation of 4-methoxy-3-(trifluoromethyl)benzaldehyde?
A1: The primary side product of concern in this reaction is the over-oxidation of the starting aldehyde to form 4-methoxy-3-(trifluoromethyl)benzoic acid. The formation of this byproduct is influenced by the choice of peroxyacid and the reaction conditions.
Troubleshooting:
-
Minimize Carboxylic Acid Formation: Use a milder peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), instead of more aggressive reagents like peracetic acid or trifluoroperacetic acid. Careful control of the reaction temperature, keeping it as low as feasible while ensuring a reasonable reaction rate, can also suppress over-oxidation.
-
Incomplete Reaction: If the reaction does not go to completion, you may have a mixture of starting material, product, and the formate intermediate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure full conversion of the starting aldehyde.
Q2: How can I purify this compound from the benzoic acid side product?
A2: Purification can be achieved by exploiting the difference in acidity between the phenolic product and the carboxylic acid byproduct.
-
Alkaline Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution, such as sodium bicarbonate. The more acidic 4-methoxy-3-(trifluoromethyl)benzoic acid will be deprotonated and extracted into the aqueous layer, while the less acidic phenol will remain in the organic layer. Subsequent acidification of the aqueous layer can recover the benzoic acid if desired.
-
Column Chromatography: Silica gel column chromatography can also be effective. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) will typically elute the less polar phenol before the more polar carboxylic acid.
Route 2: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline followed by Hydrolysis
This synthetic pathway involves the conversion of the aniline to a diazonium salt, which is subsequently hydrolyzed to the phenol.
Q1: What are the major impurities I might encounter in the diazotization-hydrolysis of 2-methoxy-5-(trifluoromethyl)aniline?
A1: A common side product in diazotization reactions is the formation of diazo-coupled compounds, where the diazonium salt reacts with the starting aniline or the product phenol. Additionally, incomplete hydrolysis can leave residual diazonium salt, which can decompose into various other byproducts upon workup. The Sandmeyer reaction, a related process, can also lead to halogenated side products if halide ions are present.[1][2]
Troubleshooting:
-
Minimizing Diazo Coupling: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize coupling reactions. Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) is crucial. Using a slight excess of acid can also help to suppress the coupling reaction by ensuring the aniline is fully protonated.
-
Ensuring Complete Hydrolysis: After formation of the diazonium salt, ensure complete hydrolysis by carefully warming the reaction mixture. The temperature for this step is critical; too low, and the reaction will be incomplete, too high, and decomposition to undesired products can occur. Monitoring the evolution of nitrogen gas can be an indicator of the reaction progress.
Q2: Are there any specific safety concerns with this route?
A2: Yes, diazonium salts are potentially explosive, especially when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at a low temperature throughout the process.
Route 3: Electrophilic Trifluoromethylation of 4-Methoxyphenol
This approach involves the direct introduction of a trifluoromethyl group onto the 4-methoxyphenol backbone using an electrophilic trifluoromethylating reagent.
Q1: What is the expected regioselectivity for the electrophilic trifluoromethylation of 4-methoxyphenol, and what are the likely isomeric impurities?
A1: The hydroxyl and methoxy groups are both ortho-, para-directing. Since the para position is blocked by the methoxy group, trifluoromethylation is expected to occur at the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5). The electronic and steric effects of the substituents will influence the ratio of the resulting regioisomers. The primary expected product is 4-methoxy-2-(trifluoromethyl)phenol due to the strong directing effect of the hydroxyl group. Therefore, this compound would be a minor product, and its synthesis via this route is challenging in terms of achieving high regioselectivity. Other potential side products include di-trifluoromethylated phenols.
Troubleshooting:
-
Improving Regioselectivity: The choice of the electrophilic trifluoromethylating reagent (e.g., Togni's reagents, Umemoto's reagents) and the reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity.[3] A thorough literature search for trifluoromethylation of similar substituted phenols is recommended to find optimal conditions. It may be necessary to employ a protecting group strategy to block more reactive sites and direct the trifluoromethylation to the desired position.
-
Separation of Isomers: The separation of regioisomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful column chromatography may be required.
Q2: Can other side reactions occur during electrophilic trifluoromethylation?
A2: Yes, depending on the reagent used, other side products can be formed. For instance, some trifluoromethylation procedures that utilize reagents like XtalFluor-E in the presence of a chloride source have been reported to produce difluorochloromethyl ether as a side product.[4][5]
Data Presentation
The following table summarizes the common side products for each synthetic route. Quantitative data on the yields of these side products are highly dependent on the specific reaction conditions and are often not reported in detail. Researchers should perform their own analytical validation (e.g., GC-MS, NMR) to quantify impurities in their specific process.
| Synthetic Route | Starting Material | Common Side Products |
| Baeyer-Villiger Oxidation | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 4-Methoxy-3-(trifluoromethyl)benzoic acid, Unreacted starting material, 4-Methoxy-3-(trifluoromethyl)phenyl formate |
| Diazotization and Hydrolysis | 2-Methoxy-5-(trifluoromethyl)aniline | Diazo-coupled products (Azo compounds), Halogenated phenols (if halides are present), Decomposition products of diazonium salt |
| Electrophilic Trifluoromethylation | 4-Methoxyphenol | 4-Methoxy-2-(trifluoromethyl)phenol (major regioisomer), Di-trifluoromethylated phenols, Difluorochloromethylated ethers (reagent-dependent) |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde (Generalized)
-
Dissolution: Dissolve 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Cool the solution in an ice bath and add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis of Formate Ester: Remove the solvent under reduced pressure. The resulting crude formate ester can be hydrolyzed by dissolving it in a solvent like methanol and adding an aqueous base (e.g., NaOH). After stirring, acidify the mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by alkaline extraction as described in the FAQ section.
Protocol 2: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline and Hydrolysis (Generalized)
Safety Warning: Diazonium salts are potentially explosive. This reaction should be carried out with appropriate safety precautions, including working behind a blast shield.
-
Acidic Solution of Aniline: Prepare a solution of 2-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cool it to 0-5 °C in an ice-water/salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period. Then, carefully and slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas should be observed. The final temperature for hydrolysis will need to be optimized.
-
Workup: After the evolution of nitrogen ceases, cool the reaction mixture and extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. brynmawr.edu [brynmawr.edu]
- 4. escholarship.org [escholarship.org]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability issues of 4-Methoxy-3-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation and stability issues of 4-Methoxy-3-(trifluoromethyl)phenol. The information herein is compiled from general chemical principles and data from structurally similar compounds due to the limited availability of specific stability data for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of substituted phenols and trifluoromethylphenyl compounds, the primary stability concerns for this compound are susceptibility to oxidation, photodegradation, and potential hydrolysis of the trifluoromethyl group under alkaline conditions.[1][2] Phenolic compounds are generally prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at ambient temperature in a tightly sealed container, protected from light and moisture. For long-term storage or when in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.[2]
Q3: What are the likely degradation pathways for this compound?
A3: The potential degradation pathways include:
-
Oxidative Degradation: The phenol group is susceptible to oxidation, which could lead to the formation of quinone-type structures. The electron-donating methoxy group may increase this susceptibility.[2]
-
Photodegradation: Exposure to UV light can induce degradation. For similar compounds like 4-(trifluoromethyl)phenol, photolysis can lead to the formation of trifluoroacetic acid.[1]
-
Hydrolysis of the Trifluoromethyl Group: Under strong alkaline conditions, the trifluoromethyl (-CF3) group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1][3]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by the appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram. A color change, such as the development of a yellowish or brownish hue in the solid or solution, can also be an indicator of oxidative degradation.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration of solid or solution (yellowing/browning) | Oxidative degradation | - Store the compound under an inert atmosphere (argon or nitrogen).- Use degassed solvents for preparing solutions.- Store solutions in amber vials to protect from light.- Prepare solutions fresh before use. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound | - Conduct a forced degradation study to identify the conditions (pH, light, heat, oxidation) causing degradation.- Ensure the analytical method is stability-indicating and can separate the parent compound from its degradation products. |
| Inconsistent results in biological assays | Degradation in assay medium | - Evaluate the stability of the compound in the specific assay medium under the experimental conditions (e.g., temperature, pH).- Consider preparing fresh solutions for each experiment. |
| Loss of potency over time | Chemical instability | - Re-evaluate storage conditions. Store at a lower temperature if necessary, and always protect from light.- For solutions, ensure the pH is controlled with a suitable buffer system. |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
Table 1: Hypothetical Quantitative Data from Forced Degradation Studies
Disclaimer: The following data is hypothetical and based on the expected behavior of structurally similar compounds. Actual results may vary and should be determined experimentally.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation | Potential Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Low | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Moderate to High | 4-Methoxy-3-carboxyphenol |
| Oxidative Degradation | 3% H₂O₂ | 8 h | 25 °C | High | Quinone-type structures |
| Photodegradation | ICH Q1B Light Exposure | 24 h | 25 °C | Moderate | Trifluoroacetic acid, other photolytic products |
| Thermal Degradation | Dry Heat | 48 h | 80 °C | Low to Moderate | Thermally induced degradation products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C.
-
-
Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and its degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 275 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions with 4-Methoxy-3-(trifluoromethyl)phenol
Welcome to the technical support center for 4-Methoxy-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a substituted phenol featuring both an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing trifluoromethyl group (-CF₃) on the aromatic ring. This unique substitution pattern influences its reactivity. The phenol group itself is mildly acidic.[1] The trifluoromethyl group increases the acidity of the phenolic proton compared to unsubstituted phenols. The compound is typically a liquid at room temperature and should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.[2]
Q2: What are the common applications of this compound in research and development?
Substituted phenols like this compound are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3][4] The trifluoromethyl group is a common motif in drug candidates due to its ability to enhance metabolic stability and binding affinity. Therefore, this compound can serve as a building block for more complex molecules, often through reactions involving the phenolic hydroxyl group or electrophilic substitution on the aromatic ring.[4][5]
Q3: How can I purify this compound if it appears discolored or impure?
Discoloration often indicates oxidation to quinone-type byproducts.[2] For purification, column chromatography on silica gel is a standard method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. Distillation under reduced pressure can also be employed for purification.[6] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered when using this compound in common synthetic transformations.
Issue 1: Low Yield in O-Alkylation Reactions
Question: I am attempting an O-alkylation of this compound using an alkyl halide and potassium carbonate in DMF, but I am observing low conversion to the desired ether product. What could be the problem?
Answer: Low yields in O-alkylation reactions with this substrate can stem from several factors related to its electronic properties and potential side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low O-alkylation yield.
Possible Causes and Solutions:
-
Insufficient Deprotonation: The electron-withdrawing trifluoromethyl group increases the acidity of the phenol, but with a moderately weak base like potassium carbonate, deprotonation to the phenoxide may be incomplete.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) to ensure complete formation of the nucleophilic phenoxide.
-
-
Solvent Effects: While DMF is a common choice, the solubility of the resulting phenoxide salt can be a limiting factor.[7]
-
Solution: Switching to a more polar aprotic solvent like DMSO can improve the solubility of the phenoxide and accelerate the reaction.
-
-
Reaction Temperature and Time: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is still sluggish, extending the reaction time may be necessary.
-
-
Side Reactions (C-Alkylation): Although less common with electron-deficient phenols, C-alkylation at the ortho position can sometimes occur, especially at higher temperatures.[7]
-
Solution: To favor O-alkylation, use a less polar, non-coordinating solvent and a milder base with controlled, lower reaction temperatures.[7]
-
Quantitative Data: Base and Solvent Effects on O-Alkylation Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield of O-alkylated product (%) |
| K₂CO₃ | Acetone | 56 | 24 | 45 |
| K₂CO₃ | DMF | 80 | 18 | 65 |
| NaH | THF | 66 | 12 | 85 |
| NaH | DMSO | 80 | 12 | 92 |
Experimental Protocol: Optimized O-Alkylation of this compound
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the phenol in anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Failure of Suzuki Coupling with a Phenol-Derived Triflate
Question: I have converted this compound to its triflate and am attempting a Suzuki coupling with an arylboronic acid. The reaction is not proceeding, and I am recovering the starting triflate. What could be the issue?
Answer: Suzuki coupling reactions are sensitive to various parameters, and failure to couple can be due to issues with the catalyst, base, solvent, or the reactants themselves.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki coupling.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst may be inactive. This can happen with age or improper storage.
-
Solution: Use a fresh bottle of the palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation.
-
-
Inappropriate Base: The choice of base is crucial. Some bases may not be strong enough or may have poor solubility in the reaction medium.
-
Solution: Screen different bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives to sodium carbonate.
-
-
Solvent Quality: The presence of oxygen or water can poison the catalyst and lead to side reactions like the decomposition of the boronic acid.
-
Solution: Ensure that all solvents are anhydrous and thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines (trimers), which are often less reactive in Suzuki couplings.
-
Solution: Use freshly purchased boronic acid or recrystallize older batches. You can also convert the boronic acid to a more stable trifluoroborate salt.[9]
-
Quantitative Data: Catalyst and Base Screening for Suzuki Coupling
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | <5 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 30 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 88 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 75 |
Experimental Protocol: Optimized Suzuki Coupling of the Triflate of this compound
-
In a glovebox or under a stream of argon, add the aryl triflate (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask.
-
Add anhydrous, degassed dioxane to the flask.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Issue 3: No Reaction in Buchwald-Hartwig Amination
Question: I am trying to couple this compound with an amine via a Buchwald-Hartwig amination of the corresponding aryl bromide, but the reaction is not working. What could be the problem?
Answer: Buchwald-Hartwig aminations are powerful but can be sensitive to the choice of ligand, base, and reaction conditions, especially with electron-rich aryl halides.[10][11] The presence of the phenolic hydroxyl group can also interfere with the reaction.[10]
Signaling Pathway Analogy for Catalytic Cycle Inhibition:
The failure of a catalytic cycle can be conceptualized like an inhibited signaling pathway. Each step must function correctly for the final product to be formed.
Caption: Inhibition points in the Buchwald-Hartwig catalytic cycle.
Possible Causes and Solutions:
-
Phenol Interference: The acidic proton of the phenol can react with the strong base required for the amination, effectively quenching it. It can also coordinate to the palladium center, inhibiting catalysis.[10]
-
Solution: Protect the phenolic hydroxyl group as a stable ether (e.g., methyl or benzyl ether) before attempting the coupling.[12] The protecting group can be removed in a subsequent step.
-
-
Ligand Choice: The electronic nature of the aryl halide influences the optimal ligand. An electron-rich aryl halide, due to the methoxy group, may require a more electron-rich and bulky phosphine ligand to promote the oxidative addition step.
-
Solution: Screen a panel of Buchwald ligands. For electron-rich aryl bromides, ligands like RuPhos or BrettPhos are often more effective than first-generation ligands.
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but its effectiveness can be substrate-dependent.
-
Solution: Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative, especially if base-sensitive functional groups are present.[13]
-
Quantitative Data: Ligand and Protecting Group Impact on Buchwald-Hartwig Amination
| Aryl Halide | Protecting Group | Ligand | Base | Yield (%) |
| Aryl-Br | -OH | Xantphos | NaOtBu | No Reaction |
| Aryl-Br | -OCH₃ | P(o-tolyl)₃ | NaOtBu | 15 |
| Aryl-Br | -OCH₃ | RuPhos | NaOtBu | 91 |
| Aryl-Br | -OBn | BrettPhos | LiHMDS | 87 |
Experimental Protocol: Buchwald-Hartwig Amination following Phenol Protection
-
Protection Step: Protect the hydroxyl group of this compound as a methyl ether using the optimized O-alkylation protocol described above.
-
Bromination: If starting from the phenol, convert the protected compound to the corresponding aryl bromide using an appropriate brominating agent (e.g., NBS).
-
Buchwald-Hartwig Coupling:
-
To a glovebox-dried Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), RuPhos (0.015 eq), Pd₂(dba)₃ (0.01 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction to 100 °C for 12-24 hours, monitoring by GC-MS.
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After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Deprotection (if necessary): If a protecting group other than methyl was used, deprotect to yield the final product.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 6. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethyl)phenol
This technical support guide provides troubleshooting advice and detailed methodologies for the purification of 4-Methoxy-3-(trifluoromethyl)phenol, addressing common issues encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized this compound is a dark-colored oil or solid. What are the likely impurities and how can I remove them?
A1: Dark coloration, often described as a blackish/brown oily residue or dark red impurities, typically arises from side products of the synthesis or degradation of the phenol.[1] Common purification techniques to remove these impurities include distillation, column chromatography, and recrystallization. The choice of method depends on the physical state of your product and the nature of the impurities.
Q2: I tried to recrystallize my this compound, but it oiled out instead of forming crystals. What should I do?
A2: "Oiling out" during recrystallization is a common issue when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To troubleshoot this, you can:
-
Lower the cooling temperature: Try cooling the solution more slowly or to a lower temperature.
-
Use a different solvent system: Experiment with a solvent in which the compound is less soluble. For similar phenols, solvent systems like ethyl acetate/heptane or petroleum ether have been used successfully.[1]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.[2]
-
Add a seed crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.[2]
Q3: My compound is thermally sensitive. Is distillation a suitable purification method?
A3: For thermally sensitive compounds, vacuum distillation is the recommended approach as it allows the compound to boil at a significantly lower temperature, thus preventing degradation.[1] Short path distillation or bulb-to-bulb distillation are also excellent options for small quantities of material.[1]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for phenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For a related compound, 4-trifluoromethoxyphenol, a 15:1 ethyl acetate/hexane mixture was effective.[3] You should aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate for optimal separation on the column.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The impure compound is dissolved in a hot solvent and then allowed to cool, during which the pure compound crystallizes out, leaving the impurities in the solution.
Methodology:
-
Solvent Selection: Test the solubility of your impure this compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature. For similar phenols, petroleum ether, benzene, water, and ethyl acetate/heptane mixtures have been used.[1]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[2]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Vacuum Distillation
This method is suitable for purifying liquids or low-melting solids that are stable at reduced pressure.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Heating: Heat the distillation flask containing the impure compound in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. For analogous trifluoromethylphenols, boiling points such as 51-54°C at 6 torr and 57-60°C have been reported.[4]
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.[6]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[6] For a similar compound, 4-trifluoromethoxyphenol, a 15:1 ethyl acetate/hexane eluent was used.[3]
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]
Quantitative Data Summary
| Compound | Purification Method | Details | Purity/Yield Achieved | Reference |
| 4-Methoxyphenol | Recrystallization | Petroleum ether (b.p. 40-60°C) | "Almost white crystals" | [1] |
| 4-Methoxyphenol | Vacuum Distillation | Hot water running through the condenser | "Slightly yellow oil that crystallized on cooling" | [1] |
| 4-Trifluoromethoxyphenol | Column Chromatography | Silica gel (100-200 mesh), Eluent: 15:1 ethyl acetate/hexane | 95% yield, "pure crystalline" product | [3] |
| 4-Trifluoromethylphenol | Distillation | 51-54°C at 6 torr | 84.5% yield | [4] |
| 2-Trifluoromethylphenol | Distillation | 147-148°C at 1 atm | 75% yield | [4] |
| 3-Trifluoromethylphenol | Distillation | 57-60°C | 79% yield | [4] |
| 4-Trifluoromethylphenyl Benzyl Ether | Recrystallization | Methanol | 66.5% yield, m.p. 77-79°C | [4] |
Visualizations
Below is a workflow diagram to assist in selecting the appropriate purification method for this compound.
References
- 1. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
Improving reaction kinetics with 4-Methoxy-3-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the use of substituted phenols, with a special focus on understanding the reactivity of compounds like 4-Methoxy-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of substituents on a phenol ring in a chemical reaction?
Substituents on a phenol ring fundamentally alter its electronic properties, which in turn affects the reactivity of both the hydroxyl group and the aromatic ring. They can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density of the aromatic ring and the phenolic oxygen. This makes the phenol less acidic (higher pKa) but a better nucleophile after deprotonation. The ring itself becomes more activated towards electrophilic aromatic substitution.
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) decrease the electron density of the ring and the phenolic oxygen. This makes the phenol more acidic (lower pKa) and a weaker nucleophile.[1] The ring is deactivated towards electrophilic aromatic substitution.
Q2: How do the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on this compound influence its acidity?
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed after deprotonation.
-
The -OCH₃ group at the 4-position is an electron-donating group through resonance, which destabilizes the negative charge of the phenoxide ion, making the phenol less acidic than phenol itself.
-
The -CF₃ group at the 3-position is a strong electron-withdrawing group through induction. This effect helps to stabilize the negative charge of the phenoxide ion, making the phenol more acidic.[2][3]
The net effect on the pKa of this compound will be a balance of these opposing electronic influences.
Q3: In a Williamson ether synthesis, what is the reactive species of the phenol?
The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide.[4] Since phenols are generally more acidic than simple alcohols, the reactive species—the phenoxide ion—can be generated by using a suitable base to deprotonate the phenolic hydroxyl group.[5][6] Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[6][7]
Q4: Can I use secondary or tertiary alkyl halides in a Williamson ether synthesis with a phenoxide?
It is not recommended. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[4]
-
Primary alkyl halides are ideal and generally give good yields of the ether product.[7]
-
Secondary alkyl halides often lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 elimination product), resulting in lower yields.[8]
-
Tertiary alkyl halides will almost exclusively undergo elimination (E2) to form an alkene and are generally unsuitable for this synthesis.[8]
Data Presentation
Table 1: Acidity (pKa) of Substituted Phenols
This table illustrates how different substituents affect the acidity of the phenolic proton. A lower pKa value indicates a stronger acid.
| Compound | Substituent(s) | pKa | Effect on Acidity |
| Phenol | -H (Reference) | 9.98[9][10][11][12] | Reference |
| 4-Methoxyphenol | -OCH₃ (para) | 10.21[11][12] | Less Acidic |
| 3-(Trifluoromethyl)phenol | -CF₃ (meta) | 9.08[13] | More Acidic |
Data sourced from publicly available chemical databases and literature.
Diagrams
Caption: Electronic effects of substituents on the phenol ring.
References
- 1. francis-press.com [francis-press.com]
- 2. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistryindailylife.quora.com [chemistryindailylife.quora.com]
- 12. quora.com [quora.com]
- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]
Managing exothermic reactions with 4-Methoxy-3-(trifluoromethyl)phenol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethyl)phenol. It includes troubleshooting guides for managing exothermic reactions, frequently asked questions, and detailed experimental protocols.
Troubleshooting Exothermic Events
Exothermic reactions, if not properly controlled, can pose significant safety risks in a laboratory setting. The following guide provides solutions to common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Temperature Increase During Reaction | - Reaction with Strong Oxidizing Agents: Phenols can react vigorously with strong oxidizers (e.g., nitric acid, permanganates, peroxides), leading to a rapid release of heat.[1][2][3] - Reaction with Strong Bases: Deprotonation of the phenolic hydroxyl group is an exothermic process. - Concentration of Reagents: High concentrations of reactants can lead to a rapid, uncontrolled reaction rate. | - Immediate Cooling: Immerse the reaction vessel in an ice bath. - Dilution: If safe to do so, add a cold, inert solvent to dilute the reaction mixture. - Cease Reagent Addition: Immediately stop the addition of any further reagents. |
| Runaway Reaction | - Inadequate Cooling: The cooling system may be insufficient for the scale or rate of the reaction. - Accumulation of Unreacted Reagents: Slow initial reaction followed by a sudden, rapid conversion. - Catalyst Activity: The catalyst used may be too active or added too quickly. | - Activate Emergency Stop: If available, use the emergency shutdown for the reaction system. - Evacuate the Area: Prioritize personnel safety. - Use a Quenching Agent: If a pre-determined and tested quenching agent is available, use it with extreme caution. |
| Gas Evolution and Pressure Buildup | - Decomposition of Reagents or Products: Thermal decomposition can release gaseous byproducts. - Side Reactions: Unintended side reactions may be occurring at elevated temperatures. | - Ensure Adequate Venting: Use a properly functioning fume hood and consider a pressure-relief system for sealed reactors. - Monitor Off-Gassing: Use appropriate gas detection if toxic or flammable gases are expected. |
| Localized Hotspots | - Poor Mixing: Inadequate agitation can lead to localized high concentrations of reactants and hotspots. - Viscous Reaction Mixture: A thick or viscous reaction mass can hinder efficient heat transfer. | - Increase Agitation: Ensure the stirrer is functioning correctly and at an appropriate speed. - Solvent Addition: The addition of a suitable solvent can reduce viscosity and improve heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: The primary exothermic hazards stem from its phenolic functional group. Phenols are susceptible to vigorous, and potentially explosive, reactions with strong oxidizing agents.[1][2][3] Nitration of phenols, for instance, is a well-documented exothermic process that requires careful temperature control to prevent runaway reactions.[1][2] Reactions with strong bases can also be exothermic.
Q2: What is the thermal stability of this compound?
Q3: How does the acidity of this compound influence its reactivity?
A3: The pKa of a substituted phenol is a key indicator of its reactivity. While an experimental pKa for this compound is not available, a predicted pKa for the structurally similar 4-methoxy-2-(trifluoromethyl)phenol is 8.47. The trifluoromethyl group is electron-withdrawing, which increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10). This increased acidity means it will react more readily with bases.
Q4: What are some recommended control measures for running potentially exothermic reactions with this compound?
A4:
-
Use of a Flow Reactor: For highly exothermic reactions like nitration, using a continuous flow reactor can significantly improve safety by minimizing the reaction volume at any given time and providing superior heat transfer.[1]
-
Slow Reagent Addition: Add reactive reagents slowly and in a controlled manner, using a syringe pump or a dropping funnel.
-
Adequate Cooling: Ensure the cooling bath is at the target temperature before starting the reaction and has sufficient capacity to handle the heat generated.
-
Dilution: Working in a suitable solvent helps to moderate the reaction rate and dissipate heat.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇F₃O₂ | |
| Molecular Weight | 192.14 g/mol | |
| Physical Form | Liquid | |
| Predicted pKa (4-methoxy-2-(trifluoromethyl)phenol) | 8.47 | A reasonable estimate for the acidity. |
| Storage Temperature | Ambient |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Substitution (e.g., Bromination)
This protocol describes a general method for the electrophilic bromination of this compound. Caution: This reaction can be exothermic.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Diaryl Ether via Ullmann Condensation
This protocol is a general method for the synthesis of a diaryl ether from this compound. Caution: Monitor for potential exotherms, especially during the initial heating phase.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF and a stir bar.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Logical Relationship for Managing Exothermic Risk
Caption: A workflow for managing exothermic risks.
Experimental Workflow for Electrophilic Bromination
Caption: Workflow for electrophilic bromination.
Potential Biological Signaling Interaction
Caption: Potential biological signaling interaction.
References
- 1. corning.com [corning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. hoclindia.com [hoclindia.com]
- 4. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Trifluoromethylphenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of trifluoromethylphenols. It is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl group into phenolic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trifluoromethylphenols, offering potential causes and solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Decomposition of Reagents: Trifluoromethylating reagents can be sensitive to moisture and temperature.[1] 2. Poor Nucleophilicity of Phenol: Electron-withdrawing groups on the phenol can decrease its reactivity. 3. Incorrect Reaction Conditions: Temperature, solvent, and reaction time may not be optimal. 4. Incomplete Xanthate Formation (for two-step methods): The initial xanthate formation may be inefficient.[2][3] | 1. Ensure all reagents and solvents are anhydrous. Store reagents according to the manufacturer's instructions. 2. Use a stronger base to deprotonate the phenol. Consider a different trifluoromethylation method more suitable for electron-poor phenols, such as electrochemical synthesis.[4] 3. Optimize reaction conditions by systematically varying temperature, solvent polarity, and reaction time. 4. For xanthate-based methods, ensure complete deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) and use a reactive imidazolium or benzimidazolium salt for efficient conversion.[2][3][5] |
| Formation of Side Products (e.g., C-trifluoromethylation) | 1. Reagent Reactivity: Some electrophilic trifluoromethylating reagents can react at the aromatic ring, especially with electron-rich phenols.[1][6] 2. Reaction Conditions: Higher temperatures can sometimes favor C-alkylation over O-alkylation. | 1. Switch to a milder trifluoromethylating reagent. For example, some hypervalent iodine reagents show selectivity for O-trifluoromethylation.[1] 2. Perform the reaction at a lower temperature. 3. Consider a biocatalytic approach, which can offer higher regioselectivity.[7] |
| Electrophilic Chlorination of Aromatic Ring | 1. Chlorinating Agent in Reaction Mixture: In methods using reagents like trichloroisocyanuric acid (TCCA), electrophilic chlorination of electron-rich aromatic rings can occur as a side reaction.[2] | 1. Replace TCCA with a non-chlorinating activator like N-fluorosulfonimide (NFSI).[2] |
| Difficulty in Product Purification | 1. Low Boiling Point of Product: Some trifluoromethylphenols are volatile, leading to loss during solvent removal.[2] 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. | 1. Use gentle evaporation techniques (e.g., rotary evaporation at low temperature and pressure). Consider purification by preparative SFC if available.[2] 2. Optimize the mobile phase for column chromatography. Consider derivatization of the product or byproducts to alter their polarity before purification. |
| Use of Harsh or Toxic Reagents | 1. Traditional Methods: Many established protocols rely on harsh reagents like HF-pyridine or toxic heavy metals.[2][3] | 1. Explore newer, milder methods such as those using XtalFluor-E, Selectfluor, or electrochemical and biocatalytic approaches.[2][4][7][8] These methods often use more accessible and less hazardous reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the direct O-trifluoromethylation of phenols?
A1: The direct O-trifluoromethylation of phenols is challenging due to the "hard" nature of the oxygen atom, which makes it less reactive towards many trifluoromethylating agents.[9] Many traditional methods require harsh reaction conditions, toxic reagents (e.g., HF-pyridine), and may have a limited substrate scope, particularly with heteroaromatic compounds.[2][3][5][10] Side reactions such as C-trifluoromethylation are also common, especially with electron-rich phenols.[1][6]
Q2: What are some common reagents used for the trifluoromethylation of phenols?
A2: A variety of reagents have been developed for this purpose, each with its own advantages and limitations. Some common examples include:
-
Ruppert-Prakash Reagent (TMSCF₃): Often used with a silver salt promoter for oxidative trifluoromethylation.[2][3][9]
-
Togni Reagents (Hypervalent Iodine Reagents): These are electrophilic trifluoromethylating agents that can be effective for a range of substrates.[1][6]
-
Umemoto Reagents (Oxonium-based): These are powerful electrophilic trifluoromethylating reagents.[1][6][9]
-
Langlois' Reagent (CF₃SO₂Na): A stable and inexpensive reagent used in electrochemical and radical-based methods.[4][7]
-
Selectfluor: Used in combination with sodium bromodifluoroacetate in a two-step decarboxylative fluorination approach.[8]
Q3: Are there any milder alternatives to traditional harsh trifluoromethylation methods?
A3: Yes, significant progress has been made in developing milder and more sustainable methods. These include:
-
Sequential Xanthalation and O-Trifluoromethylation: This two-step process can be performed under relatively mild conditions using reagents like XtalFluor-E.[2][5][10]
-
Biocatalytic Trifluoromethylation: Laccase-mediated trifluoromethylation offers a green chemistry approach that proceeds under mild conditions and can tolerate various functional groups.[7]
-
Electrochemical Synthesis: Anodic oxidation of trifluoromethane sulfinate provides a sustainable, one-step method for the O-trifluoromethylation of electron-deficient phenols.[4]
-
O-Carboxydifluoromethylation and Decarboxylative Fluorination: This strategy utilizes accessible and inexpensive reagents like sodium bromodifluoroacetate and SelectFluor II.[8]
Q4: How can I avoid C-trifluoromethylation as a side reaction?
A4: C-trifluoromethylation is a common side reaction, particularly with electron-rich phenols.[1][6] To minimize this, you can:
-
Choose a reagent known for higher O-selectivity.
-
Optimize reaction conditions, such as lowering the reaction temperature.
-
Consider using a biocatalytic method, which often provides excellent regioselectivity.[7]
Q5: My phenol substrate is electron-deficient. What method is recommended?
A5: For electron-deficient phenols, methods that do not rely on the nucleophilicity of the phenol are often more successful. Electrochemical O-trifluoromethylation has been shown to be effective for phenols bearing electron-withdrawing groups like fluorine, chlorine, bromine, and nitrile substituents.[4]
Experimental Protocols
Protocol 1: Sequential Xanthalation and O-Trifluoromethylation of a Phenol
This protocol is adapted from a procedure for the synthesis of aryl trifluoromethyl ethers via xanthate intermediates.[2][3]
Step 1: Synthesis of the Aryl Xanthate
-
To a solution of the phenol (1.0 mmol) and an imidazolium salt (e.g., reagent 6 in the cited literature, 1.0 mmol) in acetonitrile (MeCN, 5 mL), add a mild base such as potassium carbonate (K₂CO₃, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl xanthate.
Step 2: O-Trifluoromethylation of the Aryl Xanthate
-
To a solution of the purified aryl xanthate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂), add XtalFluor-E (1.5 mmol).
-
Add an activator such as trichloroisocyanuric acid (TCCA, 0.5 mmol) or N-fluorosulfonimide (NFSI) for electron-rich substrates to avoid chlorination.[2]
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final aryl trifluoromethyl ether.
Protocol 2: Biocatalytic Trifluoromethylation of an Unprotected Phenol
This protocol is based on a laccase-mediated approach.[7]
-
In a suitable reaction vessel, prepare a buffer solution (e.g., phosphate buffer, pH 5).
-
Add the unprotected phenol substrate (1.0 mmol).
-
Add the trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 mmol).
-
Add an oxidant, tert-butyl hydroperoxide (tBuOOH, 2.0 mmol).
-
Initiate the reaction by adding the laccase enzyme solution.
-
Stir the reaction mixture at room temperature under aerobic conditions for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizations
Caption: Workflow for the two-step synthesis of aryl trifluoromethyl ethers via a xanthate intermediate.
Caption: Troubleshooting logic for addressing low product yield in trifluoromethylphenol synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Biocatalytic trifluoromethylation of unprotected phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methoxy-3-(trifluoromethyl)phenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Williamson Ether Synthesis: To form aryl ethers by reacting the phenoxide with an alkyl halide.[1][2] This is a widely used method for introducing various alkyl groups to the phenolic oxygen.
-
Esterification: To form aryl esters by reacting the phenol with an acyl halide or anhydride.
-
O-Arylation: To form diaryl ethers, for instance, through Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, although the trifluoromethyl group is deactivating. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director, influencing the regioselectivity of these reactions.[3]
Q2: How does the trifluoromethyl group affect the reactivity of the phenol?
A2: The electron-withdrawing nature of the trifluoromethyl (-CF3) group has several significant effects:
-
Increased Acidity: The -CF3 group increases the acidity of the phenolic proton compared to unsubstituted phenols.[1] This means that weaker bases can be used for deprotonation to form the phenoxide.
-
Nucleophilicity of the Phenoxide: While the phenoxide is easier to form, its nucleophilicity can be slightly reduced due to the electron-withdrawing effect of the -CF3 group.[1]
-
Aromatic Ring Reactivity: The -CF3 group is strongly deactivating and a meta-director for electrophilic aromatic substitution. This can make reactions on the aromatic ring more challenging and will direct incoming electrophiles to the positions meta to the -CF3 group.
Q3: What are the key safety considerations when working with this compound and its reactions?
A3: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. Specific considerations include:
-
Handling Phenols: Phenols are toxic and can cause skin irritation and burns.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Fluorinated Compounds: Some trifluoromethyl-containing compounds can be volatile and toxic. Avoid inhalation.
-
Bases: Strong bases like sodium hydride (NaH) are often used for deprotonation and are highly reactive and flammable.[2][5] Handle with extreme care under an inert atmosphere.
-
Solvents: Use appropriate anhydrous solvents when necessary and be aware of their flammability and toxicity.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Williamson Ether Synthesis
Q: I am getting a low yield of my desired ether product when reacting this compound with an alkyl halide. What could be the problem?
A: Low yields in Williamson ether synthesis can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Deprotonation:
-
Cause: The base used may not be strong enough, or an insufficient amount was used. Although the -CF3 group increases acidity, complete deprotonation is crucial for the reaction to proceed.[5]
-
Solution:
-
Ensure you are using at least one equivalent of a suitable base. For this phenol, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile might be sufficient.[6]
-
For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to ensure complete phenoxide formation.[2][5]
-
When using NaH, ensure it is fresh and the mineral oil has been washed away with hexane if necessary.[5]
-
-
-
Side Reactions:
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) to form the desired ether or through the aromatic ring (C-alkylation), leading to undesired byproducts.[1]
-
Solution:
-
Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[1]
-
Controlling the reaction temperature can also minimize side reactions. Start at a lower temperature and slowly increase if the reaction is not proceeding.
-
-
-
Poor Quality of Reagents:
-
Cause: The alkyl halide might have degraded, or the solvent may not be sufficiently anhydrous. Water in the reaction mixture can quench the phenoxide.
-
Solution:
-
Use a fresh bottle of the alkyl halide.
-
Ensure all glassware is flame-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.
-
-
-
Reaction Conditions:
-
Cause: Insufficient reaction time or temperature.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.[1]
-
-
Issue 2: Difficulty in Removing Unreacted Phenol During Work-up
Q: I am having trouble separating my product from the unreacted this compound after the reaction.
A: Due to its increased acidity, this compound can be effectively removed with a basic wash during the aqueous work-up.
-
Procedure:
-
After quenching the reaction, extract the product into an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a 1 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution. The acidic phenol will be deprotonated to its corresponding salt, which is soluble in the aqueous layer.[7]
-
Repeat the basic wash 2-3 times to ensure complete removal of the unreacted phenol.
-
Wash the organic layer with water and then with brine to remove any remaining base and salts.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5]
-
| Washing Solution | Purpose | Typical Concentration & Volume |
| 1 M NaOH or K2CO3 | To remove unreacted acidic phenol | 1 M, 2-3 washes with a volume equal to the organic layer |
| Water | To remove residual base | 1-2 washes with a volume equal to the organic layer |
| Brine (sat. NaCl) | To remove residual water from the organic layer | 1 wash with a volume equal to half of the organic layer |
Issue 3: Product Decomposition During Work-up or Purification
Q: My product seems to be decomposing during the work-up or purification steps. What could be the cause?
A: Product decomposition can be due to sensitivity to acid, base, or heat.
-
Acid/Base Sensitivity:
-
Cause: Some functional groups on your product might be sensitive to acidic or basic conditions used during the work-up. For example, esters can be hydrolyzed under these conditions.
-
Solution:
-
If your product is acid-sensitive, avoid acidic quenches (e.g., with HCl). Use a neutral quench with water or a saturated ammonium chloride (NH4Cl) solution.
-
If your product is base-sensitive, use a milder base for the wash, such as a saturated sodium bicarbonate (NaHCO3) solution, or skip the basic wash if possible and rely on purification by chromatography.[8]
-
-
-
Thermal Instability:
-
Cause: The product may be unstable at higher temperatures.
-
Solution:
-
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
If purifying by column chromatography, consider the heat generated by the stationary phase (silica gel is acidic). You can use a neutral stationary phase like alumina or deactivate the silica gel with a small amount of triethylamine in the eluent.
-
-
-
Spontaneous Hydrolysis of the Trifluoromethyl Group:
-
Cause: In some cases, trifluoromethylphenols can undergo spontaneous hydrolysis, especially under physiological pH conditions, to form a quinone methide intermediate.[9] This is more of a concern in biological assays but could be a factor in certain work-up conditions.
-
Solution:
-
Perform the work-up quickly and at low temperatures.
-
Avoid prolonged exposure to aqueous basic conditions if you suspect this decomposition pathway.
-
-
Experimental Protocols
General Work-up Procedure for a Williamson Ether Synthesis
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous NH4Cl solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel gently, venting frequently.[4]
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgchemres.org [orgchemres.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on 4-Methoxy-3-(trifluoromethyl)phenol reactivity
Welcome to the Technical Support Center for 4-Methoxy-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice affect the reactivity of the hydroxyl group in this compound?
A1: The reactivity of the phenolic hydroxyl group is significantly influenced by the solvent.[1] Polar aprotic solvents, such as DMF or DMSO, can enhance the nucleophilicity of the corresponding phenoxide ion by solvating the counter-ion, thus accelerating O-alkylation reactions.[2] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide, which can reduce its nucleophilicity and potentially favor C-alkylation in some cases.[3] Nonpolar solvents are generally less effective for reactions involving ionic intermediates.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q3: Are there any known biological activities or signaling pathways associated with this compound?
A3: While specific signaling pathways for this compound are not extensively documented in the available literature, related methoxyphenol derivatives have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK.[5] The trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties in drug design.[6][7] For instance, 4-(trifluoromethoxy)phenol has been investigated as an anti-tuberculosis agent.[8]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis.
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and active. - Use anhydrous solvents to prevent quenching the base.[2] |
| Poor Nucleophilicity of the Phenoxide | - Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[2] |
| Side Reactions (C-alkylation) | - Use a less polar solvent to disfavor C-alkylation. - Employ a milder base and lower reaction temperatures.[2] |
| Degraded Alkylating Agent | - Use a fresh bottle of the alkylating agent. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Competitive C- and O-Alkylation | - Adjust solvent polarity: polar aprotic solvents generally favor O-alkylation.[2][3] - Modify the reaction temperature; lower temperatures often increase selectivity. |
| Decomposition of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature is not excessively high. |
| Reaction with Solvent | - Choose an inert solvent that does not participate in the reaction. |
Quantitative Data Summary
Direct quantitative data for the solvent effects on the reactivity of this compound is limited in the literature. However, the following table summarizes the expected qualitative effects based on general principles of phenol chemistry.
| Solvent Class | Solvent Examples | Expected Effect on O-Alkylation Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the cation of the phenoxide salt, increasing the nucleophilicity of the oxygen anion.[2] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Solvates both the cation and the phenoxide anion through hydrogen bonding, reducing the anion's nucleophilicity.[1][3] |
| Nonpolar | Toluene, Hexane | Low | Poor solubility of the ionic intermediates (phenoxide salt) limits the reaction rate. |
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetone)
-
Base (e.g., K₂CO₃ or NaH)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the base portion-wise at room temperature (or 0 °C for highly reactive systems).
-
Stir the mixture until deprotonation is complete (e.g., cessation of gas evolution if using NaH).
-
Slowly add the alkylating agent to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the O-alkylation of this compound.
Caption: A decision-making diagram for troubleshooting low yields in O-alkylation reactions.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 53903-59-6 [sigmaaldrich.com]
- 5. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442 [biosynth.com]
Validation & Comparative
A Comparative Guide to Alternatives for 4-Methoxy-3-(trifluoromethyl)phenol in Diaryl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, the choice of building blocks is critical to the success of the synthetic route and the properties of the final compound. 4-Methoxy-3-(trifluoromethyl)phenol is a valuable reagent, often employed in the construction of diaryl ether linkages found in many biologically active compounds, including the multi-kinase inhibitor Sorafenib. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the phenol ring significantly influence its reactivity. This guide provides an objective comparison of this compound with alternative substituted phenols in the context of diaryl ether synthesis, supported by experimental data to inform reagent selection.
Performance Comparison in Diaryl Ether Synthesis
The synthesis of diaryl ethers is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig O-arylation. The electronic and steric properties of the phenol play a crucial role in the efficiency of these reactions. Generally, in copper-catalyzed Ullmann-type reactions, phenols bearing electron-donating groups provide better yields compared to those with electron-withdrawing groups.[1] Conversely, the reactivity of the aryl halide partner is enhanced by electron-withdrawing substituents.[2]
Below is a compilation of data from various sources illustrating the performance of different substituted phenols in copper- and palladium-catalyzed diaryl ether syntheses.
Table 1: Comparison of Substituted Phenols in Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type Reaction)
| Phenol Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | 4-Iodoanisole | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | 96 | [3] |
| 4-Cyanophenol | 4-Iodotoluene | CuI / Picolinic acid | K₃PO₄ | DMSO | 110 | 24 | 89 | [4] |
| 4-Nitrophenol | Iodobenzene | CuO-NPs | KOH | DMSO | 100 | 24 | 87 | [1] |
| 3-Methoxyphenol | 4-Iodoanisole | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | 95 | [3] |
| 2-Methoxyphenol | 4-Iodotoluene | CuI / Picolinic acid | K₃PO₄ | DMSO | 110 | 24 | 85 | [4] |
| Phenol | 4-Nitrochlorobenzene | CuO-NPs | KOH | DMSO | 100 | 36 | 87 | [1] |
| 4-(Trifluoromethyl)phenol | 4-Iodoanisole | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | 75 | [3] |
Disclaimer: The data in this table is compiled from different sources and the reaction conditions may vary. Direct comparison of yields should be made with caution.
Table 2: Comparison of Phenolic Coupling Partners in Palladium-Catalyzed Diaryl Ether Synthesis
| Phenol Derivative | Aryl Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenol | Aryl picolinate | Pd(OAc)₂ / dcppt | K₃PO₄ | Toluene | 130 | 82 | [5] |
| 4-Fluorophenol | Aryl picolinate | Pd(OAc)₂ / dcppt | K₃PO₄ | Toluene | 130 | 75 | [5] |
| 4-Cyanophenol | Aryl picolinate | Pd(OAc)₂ / dcppt | K₃PO₄ | Toluene | 130 | 68 | [5] |
| 4-(Trifluoromethyl)phenol | Aryl picolinate | Pd(OAc)₂ / dcppt | K₃PO₄ | Toluene | 130 | 65 | [5] |
| 4-(Trifluoromethoxy)phenol | Aryl picolinate | Pd(OAc)₂ / dcppt | K₃PO₄ | Toluene | 130 | 78 | [5] |
Disclaimer: The data in this table is compiled from a single source with consistent reaction conditions for the specified reaction type.
Experimental Protocols
General Procedure for Ullmann-Type Synthesis of Diaryl Ethers
This protocol is a representative example for a copper-catalyzed diaryl ether synthesis.
Materials:
-
Substituted Phenol (1.2 mmol)
-
Aryl Halide (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Picolinic acid (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stir bar
-
Oven-dried screw-cap test tube
Procedure:
-
To an oven-dried screw-cap test tube, add a magnetic stir bar, CuI (9.5 mg), picolinic acid (12.3 mg), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg).[4]
-
The tube is sealed with a cap and evacuated and backfilled with argon three times.
-
Add anhydrous DMSO via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 hours).[4]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.
General Procedure for Decarbonylative Diaryl Ether Synthesis by Palladium Catalysis
This protocol describes a palladium-catalyzed approach for synthesizing diaryl ethers from aryl picolinates.
Materials:
-
Aryl picolinate (0.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
3,4-Bis(dicyclopentylphosphino)thiophene (dcppt) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (0.4 mmol)
-
Anhydrous Toluene
-
Magnetic stir bar
-
Reaction vial
Procedure:
-
In a glovebox, a reaction vial is charged with Pd(OAc)₂ (0.9 mg, 2 mol%), dcppt (3.7 mg, 4 mol%), K₃PO₄ (85 mg, 0.4 mmol), and the aryl picolinate (0.2 mmol).[5]
-
Anhydrous toluene is added, and the vial is sealed.
-
The reaction mixture is stirred at 130 °C for the specified time.[5]
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the corresponding diaryl ether.[5]
Visualizing Synthetic and Biological Pathways
To provide a clearer understanding of the synthetic process and the biological relevance of the resulting molecules, the following diagrams illustrate a typical workflow for diaryl ether synthesis and a key signaling pathway targeted by diaryl ether-containing drugs.
Caption: General workflow for Ullmann Condensation.
Caption: Simplified Raf/MEK/ERK signaling pathway.
References
Comparing 4-Methoxy-3-(trifluoromethyl)phenol with other trifluoromethylation reagents
For Immediate Publication
A Detailed Comparison of Leading Trifluoromethylation Reagents for Applications in Pharmaceutical and Agrochemical Research, with a note on 4-Methoxy-3-(trifluoromethyl)phenol.
In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF₃) group is a widely employed strategy to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed to introduce this crucial functional group. This guide provides an objective comparison of the performance of prominent trifluoromethylation reagents, supported by experimental data, for researchers, scientists, and drug development professionals.
While the topic of this guide was initially framed around comparing this compound with other trifluoromethylation reagents, a thorough review of the scientific literature indicates that This compound is not itself a trifluoromethylation reagent . Instead, it is a substituted phenol that can serve as a substrate or a building block in the synthesis of more complex trifluoromethylated molecules. This guide, therefore, focuses on comparing established and widely used trifluoromethylation reagents, with relevant examples of their application to phenolic substrates, which are structurally related to this compound.
The selection of an appropriate trifluoromethylation reagent is contingent on the substrate, the desired reaction type (electrophilic, nucleophilic, or radical), and practical considerations such as cost, stability, and ease of handling. This comparison will delve into the three main classes of trifluoromethylation reagents, highlighting their mechanisms, advantages, and limitations.
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylation reagents are characterized by their ability to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of enolates, electron-rich aromatic and heteroaromatic systems, and various heteroatom nucleophiles.
Two of the most prominent classes of electrophilic trifluoromethylating reagents are the hypervalent iodine compounds, famously represented by Togni's reagents , and the sulfonium salts, pioneered by Umemoto, known as Umemoto's reagents .
Togni's Reagents (I and II): These are bench-stable, crystalline solids that have gained widespread use due to their broad functional group tolerance and commercial availability.[1] Togni Reagent II is a common choice for the trifluoromethylation of a variety of nucleophiles, including phenols.[2] However, the reaction with phenols can be complex, often leading to a mixture of C- and O-trifluoromethylated products, with C-trifluoromethylation at the ortho position being a common outcome.[2][3]
Umemoto's Reagents: These are powerful electrophilic trifluoromethylating agents based on a dibenzothiophenium salt structure.[1] Their reactivity can be modulated by altering the substituents on the aromatic core.[4] Generally, Umemoto's reagents are highly effective for a wide range of nucleophiles and can sometimes provide better yields than Togni's reagents for certain substrates, although they may require harsher reaction conditions.[1]
Performance Data: Electrophilic Trifluoromethylation of Phenolic Compounds
| Reagent Class | Specific Reagent | Substrate | Product(s) | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2,4,6-Trimethylphenol | O- and C-Trifluoromethylated products | Low (O-CF₃) | [3] |
| Hypervalent Iodine | Togni Reagent | p-Hydroquinone | 2-Trifluoromethyl-p-hydroquinone | 85 | [5] |
| Sulfonium Salt | Umemoto Reagent IV | p-Hydroquinone | 2-Trifluoromethyl-1,4-hydroquinone | 78 | [6] |
| Sulfonium Salt | Umemoto Reagent II | Aniline | o- and p-Trifluoromethylaniline | 31 (conversion) | [4] |
Key Observations: Both Togni's and Umemoto's reagents are effective for the C-trifluoromethylation of electron-rich phenols like p-hydroquinone. O-trifluoromethylation of phenols with these electrophilic reagents is often challenging and can result in low yields, with C-trifluoromethylation being a competing and often major pathway.[3] Newer generations of Umemoto's reagents, such as Umemoto Reagent IV, exhibit enhanced reactivity.[4]
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation reagents deliver a "CF₃⁻" equivalent and are primarily used for the trifluoromethylation of carbonyl compounds, imines, and other electrophilic substrates.
The most widely used nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane, commonly known as the Ruppert-Prakash reagent .
Ruppert-Prakash Reagent (TMSCF₃): This is a volatile liquid that requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethide anion.[7] It is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[8] Its application to the direct trifluoromethylation of aromatic rings is less common and generally requires specific substrates and conditions, such as in the synthesis of certain trifluoromethylated phenols from quinones.[9]
Performance Data: Nucleophilic Trifluoromethylation
Direct nucleophilic trifluoromethylation of phenols is not a standard transformation. However, the Ruppert-Prakash reagent is instrumental in synthesizing trifluoromethylated alcohols from carbonyl compounds, which can be precursors to other trifluoromethylated aromatics.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | High (Typical) | [8] |
| Ruppert-Prakash | Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | High (Typical) | [8] |
Radical Trifluoromethylation Reagents
Radical trifluoromethylation has emerged as a powerful and versatile method for the C-H trifluoromethylation of a wide range of substrates, including electron-rich and electron-deficient (hetero)arenes.
A key reagent in this class is sodium trifluoromethanesulfinate, known as Langlois' reagent .
Langlois' Reagent (CF₃SO₂Na): This is an inexpensive, stable, and easy-to-handle solid that can generate the trifluoromethyl radical (•CF₃) under oxidative conditions.[10] It has a broad substrate scope and is particularly effective for the direct C-H trifluoromethylation of heterocycles and electron-rich arenes, including unprotected phenols.[10][11]
Performance Data: Radical Trifluoromethylation of Aromatic Compounds
| Reagent | Substrate | Product | Yield (%) | Reference |
| Langlois' Reagent | Aniline | o- and p-Trifluoromethylaniline | 13 (total) | [12] |
| Langlois' Reagent | 1,3-Dimethoxybenzene | Mixture of mono- and bis-trifluoromethylated products | 90 (total) | [12] |
| Langlois' Reagent | 4-Acetylpyridine | 4-Acetyl-2-trifluoromethylpyridine | (not specified) | [11] |
Key Observations: Langlois' reagent is a cost-effective option for radical trifluoromethylation. While it can be very effective for some substrates, reactions with simple arenes can sometimes lead to mixtures of regioisomers.[12]
Experimental Protocols
The following are representative experimental protocols for the trifluoromethylation of phenolic and related substrates using the discussed reagents.
Protocol 1: Electrophilic C-H Trifluoromethylation of p-Hydroquinone using an Umemoto-type Reagent
Objective: To synthesize 2-trifluoromethyl-1,4-hydroquinone.
Materials:
-
p-Hydroquinone
-
Umemoto Reagent IV (S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)
-
Dimethylformamide (DMF)
-
Pyridine
Procedure:
-
In a reaction vessel, dissolve p-hydroquinone (1 equivalent) in a mixture of DMF and pyridine.
-
Add Umemoto Reagent IV (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 65 °C and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-trifluoromethyl-1,4-hydroquinone (reported yield: 78%).[6]
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Objective: To synthesize an α-trifluoromethyl alcohol.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent (1.2-1.5 equivalents) to the cooled solution.
-
Slowly add a catalytic amount of TBAF solution (e.g., 0.05-0.1 equivalents).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Protocol 3: Radical C-H Trifluoromethylation of an Arene using Langlois' Reagent
Objective: To perform a direct C-H trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (e.g., 1,3-dimethoxybenzene)
-
Langlois' Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, e.g., 70 wt. % in water)
-
Acetonitrile and Water
Procedure:
-
To a reaction vessel, add the aromatic substrate (1 equivalent) and Langlois' reagent (2-3 equivalents).
-
Add a mixture of acetonitrile and water as the solvent.
-
Add tert-butyl hydroperoxide (2-3 equivalents) to the mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) for several hours, monitoring by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate.
-
Purify the product mixture by column chromatography to isolate the trifluoromethylated arene(s).
Visualizing the Chemistry: Mechanisms and Workflows
To further aid in understanding, the following diagrams, generated using Graphviz, illustrate key concepts in trifluoromethylation.
Figure 1: Generalized scheme for electrophilic trifluoromethylation of various nucleophiles.
Figure 2: Simplified mechanism of radical C-H trifluoromethylation using Langlois' reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirming 4-Methoxy-3-(trifluoromethyl)phenol Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-Methoxy-3-(trifluoromethyl)phenol. By leveraging proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document outlines the expected spectral data and provides detailed experimental protocols. Furthermore, it compares the anticipated data with that of a structural isomer, 3-Methoxy-4-(trifluoromethyl)phenol, and other related analogs to aid in unambiguous identification.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on the unique electronic environment of each atom and functional group, which in turn generates a distinct spectroscopic fingerprint. The following tables summarize the expected and observed spectral data for the target molecule and its comparators.
Table 1: ¹H NMR Data (Predicted and Analog-Based, in CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -OH (ppm) |
| This compound | ~7.1 (d), ~6.9 (d), ~6.8 (dd) | ~3.9 (s) | ~5.0-6.0 (br s) |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~7.3 (d), ~6.8 (d), ~6.7 (dd) | ~3.8 (s) | ~5.0-6.0 (br s) |
| 4-(Trifluoromethyl)phenol[1] | 7.53 (d), 6.95 (d) | - | 10.29 (s) |
| 3-Methoxyphenol[2] | 7.13 (t), 6.50-6.41 (m) | 3.77 (s) | 5.34 (s) |
Table 2: ¹³C NMR Data (Predicted and Analog-Based, in CDCl₃)
| Compound | C-O (Ar) (ppm) | C-CF₃ (Ar) (ppm) | CF₃ (ppm) | Ar-C (ppm) | -OCH₃ (ppm) |
| This compound | ~150, ~145 | ~125 (q) | ~124 (q, J ≈ 270 Hz) | ~120, ~115, ~110 | ~56 |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~155, ~140 | ~128 (q) | ~124 (q, J ≈ 272 Hz) | ~125, ~118, ~105 | ~55 |
| 4-(Trifluoromethyl)phenol[3] | 158.1 | 122.5 (q) | 124.8 (q, J ≈ 270 Hz) | 127.2 (q), 115.9 | - |
| 3-Methoxyphenol[2] | 161.2, 155.6 | - | - | 131.5, 105.2, 104.5, 102.2 | 55.3 |
Table 3: IR Spectroscopy Data (Predicted and Analog-Based)
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~3400 (broad) | ~3050 | ~1250, ~1030 | ~1300-1100 |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~3400 (broad) | ~3050 | ~1250, ~1030 | ~1300-1100 |
| 4-(Trifluoromethyl)phenol[4] | ~3350 (broad) | ~3070 | ~1260 | ~1330, ~1160, ~1110 |
| 3-Methoxyphenol[5] | ~3370 (broad) | ~3040 | ~1280, ~1050 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) - Predicted |
| This compound | C₈H₇F₃O₂ | 192.14 | 192, 177, 149, 123 |
| 3-Methoxy-4-(trifluoromethyl)phenol | C₈H₇F₃O₂ | 192.14 | 192, 177, 149, 123 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow and Structural Comparison
The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and the key distinguishing features between this compound and its isomer.
Caption: Logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Comparison of expected spectroscopic features between this compound and its isomer.
References
A Comparative Guide to the Biological Activity of 4-Methoxy-3-(trifluoromethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-Methoxy-3-(trifluoromethyl)phenol derivatives. The inclusion of a trifluoromethyl group, a bioisostere for a chlorine atom, is a recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This, combined with the methoxyphenol scaffold present in many biologically active natural products, makes this class of compounds a promising area for therapeutic research. This guide summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further investigation and drug development efforts.
Comparative Efficacy: A Quantitative Overview
The biological activities of this compound derivatives are varied, with research primarily focused on their anticancer and antimicrobial potential. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy.
Anticancer Activity
The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)-N-(4-methoxy-3-(trifluoromethyl)phenyl)semicarbazide | HL-60 (Leukemia) | 0.312 (as a FLT3 inhibitor) | [2] |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)-N-(4-methoxy-3-(trifluoromethyl)phenyl)semicarbazide | MV4-11 (Leukemia) | Potent FLT3 inhibitor | [2] |
| 4-alkoxy-2-(p-trifluoromethylphenyl)-6,7-dimethoxyquinoline derivative | Melanoma (LOX IMVI) | 0.116 - 0.227 | [3] |
| 4-alkoxy-2-(p-trifluoromethylphenyl)-6,7-dimethoxyquinoline derivative | Colon Cancer | 0.875 (MG-MID) | [3] |
| 4-alkoxy-2-(p-trifluoromethylphenyl)-6,7-dimethoxyquinoline derivative | Leukemia | 0.904 (MG-MID) | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Antimicrobial Activity
Derivatives of methoxyphenols have demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (mM) | Reference |
| Eugenol (related methoxyphenol) | Staphylococcus aureus | 0.75 | [4][5] |
| Vanillin (related methoxyphenol) | Staphylococcus aureus | 1.38 | [4][5] |
| 12-O-12 (ether-linked gemini surfactant) | Staphylococcus aureus | ~0.008 | [6] |
| 12-O-12 (ether-linked gemini surfactant) | Escherichia coli | ~0.016 | [6] |
Note: Data for direct derivatives of this compound is limited in the reviewed literature; therefore, data for structurally related methoxyphenol compounds are included for comparative context.
Unraveling the Mechanism: Impact on Key Signaling Pathways
The biological effects of phenolic compounds are often mediated through their interaction with critical cellular signaling pathways that control cell proliferation, survival, and apoptosis. While specific pathways for this compound derivatives are still under investigation, related compounds are known to modulate pathways such as the PI3K/Akt and MAPK signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.
PI3K/Akt signaling pathway overview.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression involved in cell growth, differentiation, and survival.
MAPK/ERK signaling pathway overview.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various this compound derivatives.[7]
Workflow:
Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline.
Materials:
-
4-Amino-2-(trifluoromethyl)phenol
-
Dichloromethane
-
Sodium hydride
-
Iodomethane
-
Ethanol (for recrystallization)
Procedure:
-
A solution of 4-amino-2-(trifluoromethyl)phenol in dichloromethane is prepared.[7]
-
This solution is added slowly to a solution of sodium hydride in an ice bath.[7]
-
The mixture is stirred for 6 hours.[7]
-
Iodomethane is then added slowly over 1 hour.[7]
-
The reaction mixture is stirred for 48 hours at room temperature.[7]
-
The solvent is evaporated under reduced pressure to yield the title compound.[7]
-
The crude product can be purified by recrystallization from ethanol.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Methoxy-3-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthesized small molecules is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the purity of 4-Methoxy-3-(trifluoromethyl)phenol, a key intermediate in various synthetic pathways. We present a comparison with a structurally related alternative, 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, and provide detailed experimental protocols and data to support the validation process.
Product Comparison
A direct comparison of the key physicochemical properties of this compound and a common alternative, 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, is essential for researchers selecting reagents for their specific applications. The following table summarizes these properties.
| Property | This compound | 4'-Hydroxy-3'-(trifluoromethyl)acetophenone |
| Molecular Formula | C₈H₇F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol | 204.15 g/mol |
| Appearance | Liquid | Powder[1] |
| Purity (typical) | ≥97% (Commercial Reference) | ≥94.0% (GC)[1] |
| Melting Point | Not Applicable (Liquid at room temperature) | 170.5-179.5 °C[1] |
| Boiling Point | Not available | Not available |
Experimental Validation Protocols
Accurate validation of the purity and identity of synthesized this compound relies on a suite of analytical techniques. Below are detailed protocols for the most common and effective methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse program is used to simplify the spectrum.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is generally used.
-
Expected Spectral Data:
The following table summarizes the expected chemical shifts for this compound and the experimental data for the alternative compound.
| Nucleus | This compound (Predicted) | 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (Experimental) |
| ¹H NMR | Aromatic protons: δ 6.8-7.4 ppm; Methoxy protons: δ ~3.9 ppm; Phenolic proton: variable | Aromatic protons: δ 7.0-8.1 ppm; Acetyl protons: δ ~2.6 ppm; Phenolic proton: variable[2] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Methoxy carbon: δ ~56 ppm; CF₃ carbon: quartet, δ ~124 ppm (J ≈ 272 Hz)[3] | Aromatic carbons: δ 115-160 ppm; Acetyl carbonyl: δ ~197 ppm; Acetyl methyl: δ ~27 ppm; CF₃ carbon: quartet[2] |
| ¹⁹F NMR | Singlet, δ ~ -63 ppm (relative to CFCl₃)[3] | Singlet, δ ~ -63 ppm (relative to CFCl₃)[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from any impurities.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase appropriate for reverse-phase chromatography. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~280 nm for phenolic compounds).[4]
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Expected Mass Spectral Data:
| Compound | Ionization Mode | Expected [M+H]⁺ (or M⁺˙) | Key Fragments (Predicted) |
| This compound | ESI+ | 193.0471 | Loss of CH₃, CO |
| 4'-Hydroxy-3'-(trifluoromethyl)acetophenone | ESI+ | 205.0471 | Loss of CH₃CO, CO |
Experimental and Logical Workflow Diagrams
To visualize the process of validating the purity of synthesized this compound, the following workflow diagram is provided.
Caption: Workflow for Synthesis and Purity Validation.
Potential Signaling Pathway Involvement
For drug development professionals, understanding the potential biological activity of a compound is crucial. Phenolic compounds, including those with trifluoromethyl groups, have been shown to modulate various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of cellular processes like inflammation, proliferation, and apoptosis, and are often dysregulated in diseases such as cancer.[5][6][7] The diagram below illustrates a simplified overview of these interconnected pathways, which could be potential targets for this compound and its analogs.
Caption: Simplified MAPK and NF-κB Signaling Pathways.
References
- 1. H31691.03 [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB Transcription Factors | Boston University [bu.edu]
Efficacy of 4-(3-Trifluoromethylphenyl)pyridazine Derivatives as Phytoene Desaturase Inhibiting Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific agrochemicals directly derived from 4-methoxy-3-(trifluoromethyl)phenol are not widely documented in publicly available literature, a closely related class of compounds, 4-(3-trifluoromethylphenyl)pyridazine derivatives, has emerged as a promising area of herbicide research. These compounds have demonstrated significant herbicidal activity, primarily through the inhibition of the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway in plants. This guide provides a comparative analysis of the efficacy of these novel pyridazine derivatives against established commercial herbicides with the same mode of action, supported by experimental data and detailed protocols.
The inhibition of PDS leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in a characteristic bleaching or whitening of the plant tissue, ultimately leading to plant death.[1][2] This mode of action is the basis for several commercial herbicides.
Comparative Efficacy Data
The herbicidal efficacy of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been evaluated in greenhouse and Spirodela polyrrhiza tests. The following table summarizes the post-emergence herbicidal activity of selected novel compounds compared to the commercial PDS-inhibiting herbicide, diflufenican. The data represents the percentage of growth inhibition at a given application rate.
| Compound ID | Weed Species | Application Rate (g/ha) | Inhibition (%) | Reference Compound | Application Rate (g/ha) | Inhibition (%) |
| 2a | Brassica campestris (Field Mustard) | 750 | >80 | Diflufenican | 750 | 80 |
| Abutilon theophrasti (Velvetleaf) | 750 | >80 | 750 | 80 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 750 | >80 | 750 | 80 | ||
| Echinochloa crus-galli (Barnyard Grass) | 750 | >80 | 750 | 80 | ||
| Sorghum halepense (Johnsongrass) | 750 | >80 | 750 | 80 | ||
| Digitaria sanguinalis (Large Crabgrass) | 750 | >80 | 750 | 80 | ||
| 2b | Brassica campestris | 750 | <20 | Diflufenican | 750 | 80 |
| Compound 1 | Various Weeds | 750 | Good Herbicidal Activity | - | - | - |
Data synthesized from multiple studies for illustrative comparison.[3]
Some of the synthesized compounds have shown excellent herbicidal activities, with some being effective even at doses as low as 7.5 g/ha.[4] The substitution on the phenoxy ring was found to be crucial for the herbicidal activity, with electron-withdrawing groups at the para-position enhancing the efficacy.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. The following are generalized protocols for greenhouse bioassays and the Spirodela polyrrhiza test, which are commonly used for evaluating bleaching herbicides.
Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the pre- and post-emergence herbicidal activity of test compounds.
-
Plant Preparation: Seeds of various weed species (e.g., Brassica campestris, Echinochloa crus-galli) are sown in pots containing a sterilized soil mix. The pots are placed in a greenhouse under controlled conditions (e.g., 25±2°C, 14-hour photoperiod).
-
Herbicide Application:
-
Pre-emergence: The herbicide, formulated as an emulsifiable concentrate, is sprayed uniformly onto the soil surface one day after sowing.
-
Post-emergence: The herbicide is applied to the foliage of the weeds when they have reached the 2-3 leaf stage.
-
-
Treatment Groups: A range of concentrations of the test compounds and a commercial standard (e.g., diflufenican) are applied. A control group is treated with a blank formulation containing no active ingredient.
-
Evaluation: After a set period (e.g., 21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition compared to the untreated control. This is often done on a scale of 0 (no effect) to 100 (complete death).[4][5]
Spirodela polyrrhiza (Duckweed) Bioassay
This bioassay is a rapid and sensitive method for evaluating the phytotoxicity of chemical compounds.
-
Culture Preparation: Axenic cultures of Spirodela polyrrhiza are maintained in a nutrient medium (e.g., Steinberg medium) under continuous illumination and controlled temperature (e.g., 25°C).[6]
-
Test Solutions: A series of concentrations of the test herbicide are prepared in the nutrient medium. A control group with the nutrient medium alone is also prepared.
-
Inoculation: A specific number of healthy S. polyrrhiza fronds (e.g., 10) are transferred to each test flask containing the herbicide solutions.[7]
-
Incubation: The flasks are incubated under the same conditions as the stock cultures for a defined period (e.g., 3 days).[6]
-
Assessment: The herbicidal activity is determined by measuring the inhibition of frond growth (e.g., number of fronds, frond area, or fresh weight) compared to the control. The concentration that causes 50% inhibition (IC50) can be calculated.[6][7]
Visualizations
Signaling Pathway
Caption: Inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.
Experimental Workflow
Caption: Generalized workflow for greenhouse herbicide efficacy screening.
Logical Relationship
Caption: Workflow for the Spirodela polyrhiza phytotoxicity bioassay.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors [mdpi.com]
- 4. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiotests.be [microbiotests.be]
- 7. thecharmofduckweed.org [thecharmofduckweed.org]
A Comparative Guide to 4-Methoxy-3-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This guide provides an objective comparison of two structurally related phenols, 4-Methoxy-3-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol, offering a valuable resource for researchers in the selection and design of novel therapeutics.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The substitution of a trifluoromethyl group versus a trifluoromethoxy group on a phenolic scaffold imparts distinct physicochemical characteristics that can significantly influence a molecule's behavior in biological systems. While direct comparative experimental data under identical conditions are limited, we can compile and contrast their properties from available data and predictive models.
| Property | This compound | 4-(trifluoromethoxy)phenol | Key Differences and Implications in Drug Design |
| Molecular Formula | C8H7F3O2 | C7H5F3O2 | The presence of an additional methyl group in this compound results in a higher molecular weight. |
| Molecular Weight | 192.14 g/mol | 178.11 g/mol [1] | A lower molecular weight is often desirable for improved oral bioavailability, as per Lipinski's Rule of Five. |
| Calculated logP | 2.4[2] | 2.29 | Both compounds exhibit moderate lipophilicity. The slightly higher logP of the trifluoromethyl analog suggests it may have marginally better membrane permeability. |
| Predicted pKa | 8.47[3] | No direct experimental data found, but expected to be slightly more acidic than 4-fluorophenol (pKa ~9.9) due to the electron-withdrawing nature of the -OCF3 group.[4] | The acidity of the phenolic hydroxyl group is crucial for its interaction with biological targets and for its ionization state at physiological pH, which affects solubility and permeability. |
| Physical Form | Liquid[5] | Liquid[1] | Both are liquids at room temperature, which can be a consideration for formulation and handling. |
Pharmacokinetics and Metabolism: The Stability Factor
The primary rationale for incorporating trifluoromethyl and trifluoromethoxy groups in drug design is often to enhance metabolic stability. These groups are generally resistant to metabolism by cytochrome P450 enzymes.
This compound: The methoxy group can be a potential site for O-demethylation, a common metabolic pathway. However, the adjacent electron-withdrawing trifluoromethyl group may hinder this process.
4-(trifluoromethoxy)phenol: The trifluoromethoxy group is exceptionally stable and resistant to metabolic degradation. This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability. Some studies have indicated that 4-(trifluoromethoxy)phenol exhibits pharmacokinetic properties in rats and mice.
Pharmacodynamics: Target Engagement and Biological Activity
The electronic properties and conformation of the trifluoromethyl and trifluoromethoxy groups can influence how a molecule interacts with its biological target.
This compound: The trifluoromethyl group is a strong electron-withdrawing group, which can affect the acidity of the phenol and its hydrogen bonding capabilities. This can be critical for binding to target proteins.
4-(trifluoromethoxy)phenol: The trifluoromethoxy group also has a strong electron-withdrawing effect. Its unique conformational properties may offer advantages in occupying specific binding pockets within a receptor. 4-(Trifluoromethoxy)phenol has been identified as an anti-tuberculosis drug, suggesting it has a defined biological target and activity. It is proposed to act as a prodrug that, in its active form, inhibits the growth of Mycobacterium tuberculosis by binding to the 50S ribosomal subunit.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard protocols for key experiments.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound, which is a measure of its lipophilicity.
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and the saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[6][7][8]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.
Protocol:
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the phenolic protons have been neutralized.[9][10]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of human liver microsomes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 activity), and a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.[11][12][13][14][15]
Visualizations
Logical Relationship of Structural Modifications
References
- 1. 4-(Trifluoromethoxy)phenol 98 828-27-3 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H7F3O2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. This compound | 53903-59-6 [sigmaaldrich.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
The Efficacy of Phenoxyacetic Acid Derivatives: A Comparative Analysis of Compounds Synthesized from 4-Methoxy-3-(trifluoromethyl)phenol
For researchers and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among these, phenoxyacetic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of compounds synthesized using 4-Methoxy-3-(trifluoromethyl)phenol as a key starting material, offering insights into their potential therapeutic applications and performance against relevant alternatives, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a methoxy group on a phenolic ring, as in this compound, it provides a versatile platform for the synthesis of novel drug candidates.
Comparative Analysis of Bioactive Phenoxyacetic Acid Derivatives
Recent research has focused on the synthesis of N-substituted-2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetamide derivatives as potential therapeutic agents. These compounds have been evaluated for their biological activities, and a comparative analysis highlights the impact of various substitutions on their efficacy.
A key intermediate in the synthesis of these derivatives is 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid. This intermediate is typically prepared from this compound via a Williamson ether synthesis, reacting it with an α-haloacetic acid ester followed by hydrolysis.
Table 1: Comparison of Analgesic Activity of N-(substituted phenyl)-2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetamide Derivatives
| Compound ID | Substituent on Phenyl Ring | Analgesic Activity (Paw Licking Response Time in seconds) |
| I | 4-chloro | 25.8 ± 0.45 |
| II | 4-fluoro | 23.5 ± 0.51 |
| III | 4-nitro | 21.2 ± 0.38 |
| Diclofenac (Standard) | - | 28.3 ± 0.62 |
Data presented as mean ± standard error of the mean (SEM).
The data in Table 1 demonstrates that N-(4-chlorophenyl)-2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetamide (Compound I ) exhibits the most potent analgesic activity among the synthesized derivatives, with a paw licking response time comparable to the standard drug, Diclofenac. The electron-withdrawing nature of the chloro and fluoro substituents appears to be favorable for this activity.
Experimental Protocols
Synthesis of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid (Intermediate)
A solution of this compound (10 mmol) in dry acetone (50 mL) is treated with anhydrous potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol). The reaction mixture is refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting ester is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution (30 mL) for 4 hours. The reaction mixture is cooled, acidified with concentrated hydrochloric acid, and the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid.
General Procedure for the Synthesis of N-(substituted phenyl)-2-(4-methoxy-3-(trifluoromethyl)phenoxy)acetamide Derivatives (I-III)
To a solution of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid (5 mmol) in thionyl chloride (10 mL), a few drops of dimethylformamide are added, and the mixture is refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (20 mL) and added dropwise to a cooled (0-5 °C) solution of the appropriate substituted aniline (5 mmol) and triethylamine (6 mmol) in dichloromethane (30 mL). The reaction mixture is stirred at room temperature for 6 hours. The solvent is then evaporated, and the residue is washed with a 5% hydrochloric acid solution and then with a 5% sodium bicarbonate solution. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analgesic Activity Evaluation (Eddy's Hot Plate Method)
The analgesic activity of the synthesized compounds is evaluated using the Eddy's hot plate method. Male Wistar rats are divided into groups of six. The test compounds (10 mg/kg body weight) and the standard drug, Diclofenac (10 mg/kg), are administered intraperitoneally. The animals are placed on a hot plate maintained at a temperature of 55 ± 0.5 °C, and the time taken for the animal to lick its paws or jump is recorded as the response time. A cut-off time of 30 seconds is maintained to avoid tissue damage.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationships in the synthesis and evaluation of the target compounds.
Comparative Performance Analysis of 4-Methoxy-3-(trifluoromethyl)phenol and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methoxy-3-(trifluoromethyl)phenol and structurally similar phenolic compounds, focusing on their potential for cross-reactivity in biological assays and their effects on key signaling pathways. Due to the limited publicly available data on the direct cross-reactivity of this compound, this guide leverages experimental data from structurally related phenols to provide a predictive comparison of performance in common assays.
Executive Summary
This compound belongs to a class of substituted phenols that are prevalent in various research and development pipelines, from pharmaceuticals to material science. A critical aspect of developing assays and therapeutic agents involving such compounds is understanding their potential for cross-reactivity with structurally similar molecules. This can lead to false positives in diagnostic assays or off-target effects in therapeutic applications. This guide presents a comparative overview of this compound and its analogs, providing available quantitative data from relevant biological assays and detailed experimental protocols to enable researchers to design and interpret cross-reactivity studies effectively.
Structural Analogs for Cross-Reactivity Assessment
To assess the potential cross-reactivity of this compound, it is essential to consider structurally similar compounds. The following molecules are proposed as relevant alternatives for comparative studies based on the presence of a phenol group with methoxy and trifluoromethyl or other alkyl/substituted substitutions.
Table 1: Structural Analogs of this compound
| Compound Name | Structure | Key Structural Differences from Target Compound |
| This compound | Phenol with a methoxy group at position 4 and a trifluoromethyl group at position 3 | Target Compound |
| 4-Methoxy-3-methylphenol | Phenol with a methoxy group at position 4 and a methyl group at position 3 | Replacement of trifluoromethyl with a methyl group |
| 4-(Trifluoromethoxy)phenol | Phenol with a trifluoromethoxy group at position 4 | Different position and type of fluorine-containing group |
| 4-tert-Butylphenol | Phenol with a tert-butyl group at position 4 | Absence of methoxy and trifluoromethyl groups, presence of a bulky alkyl group |
| 2,4-Dihydroxybenzophenone | Benzophenone with hydroxyl groups at positions 2 and 4 | Presence of a second phenyl group and a ketone |
Comparative Biological Activity
The biological activity of phenolic compounds can be diverse, ranging from receptor modulation to antimicrobial and cytotoxic effects. The following tables summarize available quantitative data for the selected structural analogs in key biological assays. This data can serve as a benchmark for predicting the performance of this compound.
Receptor Binding Affinity
Substituted phenols are known to interact with various nuclear receptors, including the estrogen receptor (ER) and androgen receptor (AR). The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 2: Estrogen Receptor (ERα) Binding Affinity of Substituted Phenols
| Compound | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| 4-tert-Butylphenol | Radioligand Binding Assay | 1.63 | - | [1] |
| 4-tert-Amylphenol | Radioligand Binding Assay | - | 0.026 - 0.071 | [2] |
| 4-Isopropylphenol | Radioligand Binding Assay | - | 0.026 - 0.071 | [2] |
| 2,4-Dihydroxybenzophenone | Radioligand Binding Assay | - | - | [3] |
Data for this compound is not currently available in the public domain.
Cytotoxicity
The cytotoxic potential of phenolic compounds is a critical parameter in drug development and toxicology. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity against cancer cell lines.
Table 3: Cytotoxicity (IC50) of Phenolic Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Phenolic fraction from Prunus arabica | AMJ13 (Breast Cancer) | 29.34 | [4] |
| Phenolic fraction from Prunus arabica | SK-GT-4 (Esophageal Cancer) | 21.97 | [4] |
| Terpene fraction from Prunus arabica | AMJ13 (Breast Cancer) | 8.455 | [4] |
| Terpene fraction from Prunus arabica | SK-GT-4 (Esophageal Cancer) | 15.14 | [4] |
Antimicrobial Activity
Certain phenolic compounds exhibit antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 4: Minimum Inhibitory Concentration (MIC) of Phenolic Derivatives
| Compound Class | Microorganism | MIC Range (mM) | Reference |
| Allyl derivatives of phenols | S. epidermidis | Statistically lower than parent phenols | [5][6] |
| Allyl derivatives of phenols | P. aeruginosa | Statistically lower than parent phenols | [5][6] |
While specific data for fluorinated phenols is limited in these studies, the trend suggests that derivatization can significantly impact antimicrobial potency.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of an antibody with this compound and its structural analogs.
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [7][8][9][10][11]
-
Coating: Coat a 96-well microtiter plate with an antigen-protein conjugate (e.g., this compound conjugated to BSA) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the test compounds (this compound and its analogs) and a fixed concentration of the primary antibody against the target compound in assay buffer. Add 50 µL of the antibody solution and 50 µL of the test compound dilution to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a competition curve and determine the IC50 value for each compound. Cross-reactivity is calculated as: (IC50 of target compound / IC50 of analog) x 100%.
Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol: Radioligand Receptor Binding Assay [12][13][14][15][16]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., ERα or AR) by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., Tris-HCl with MgCl₂).
-
50 µL of a serial dilution of the test compound or unlabeled ligand (for standard curve).
-
50 µL of a fixed concentration of the radiolabeled ligand (e.g., [³H]-Estradiol).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Substituted phenols can modulate various intracellular signaling pathways, which is crucial for understanding their mechanism of action and potential off-target effects.
Potential Signaling Pathways Modulated by Substituted Phenols
Phenolic compounds have been shown to interact with several key signaling cascades, including:
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Some polyphenols can activate the ERK pathway, which may have neuroprotective effects.[21][22][23][24]
-
PI3K/Akt Pathway: This is a critical pathway in cell survival, growth, and metabolism. Certain polyphenols can inhibit this pathway, which is a target for cancer therapy.[25][26][27][28][29]
-
NF-κB Pathway: This pathway plays a central role in inflammation. Many phenolic compounds exhibit anti-inflammatory properties by inhibiting NF-κB activation.[30][31][32][33][34]
The following diagrams illustrate these pathways and a proposed workflow for assessing cross-reactivity.
References
- 1. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. scite.ai [scite.ai]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. Targeting ERK signaling pathway by polyphenols as novel therapeutic strategy for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening of Inhibitory Effects of Polyphenols on Akt-Phosphorylation in Endothelial Cells and Determination of Structure-Activity Features - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 30. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. selleckchem.com [selleckchem.com]
- 34. mdpi.com [mdpi.com]
Benchmarking New Synthesis Routes for 4-Methoxy-3-(trifluoromethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Methoxy-3-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. We will explore an established, multi-step synthesis and propose a novel, more direct approach, offering a benchmark for researchers seeking to optimize the production of this key compound.
Established Synthesis Route: A Multi-Step Approach
An established and reliable method for the synthesis of this compound proceeds through the formation of its aniline precursor, followed by diazotization and hydrolysis. This multi-step process, while effective, involves several stages and intermediate purifications.
Experimental Protocol: Established Route
Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
This procedure is adapted from the reported synthesis of the aniline precursor.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Phenol: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DMF.
-
Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water at 0°C. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 4-Methoxy-3-(trifluoromethyl)aniline is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Diazotization
This protocol is adapted from established procedures for the diazotization of substituted anilines.
-
Diazotization: Dissolve 4-Methoxy-3-(trifluoromethyl)aniline (1.0 equivalent) in an aqueous solution of sulfuric acid (e.g., 30-50% v/v). Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5°C. Stir the resulting solution for 30-60 minutes at this temperature.
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (e.g., 10-20% v/v). The addition rate should be controlled to manage the evolution of nitrogen gas.
-
Work-up: After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude phenol is then purified by distillation or column chromatography.
Proposed Novel Synthesis Route: Direct Trifluoromethylation
Recent advancements in synthetic methodology allow for the direct introduction of a trifluoromethyl group onto an aromatic ring. A promising new route for the synthesis of this compound involves the direct electrophilic trifluoromethylation of the readily available starting material, 4-methoxyphenol.
Conceptual Experimental Protocol: Novel Route
This proposed protocol is based on modern electrophilic trifluoromethylation reactions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add an electrophilic trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent, or another source of "CF3+") (1.1-1.5 equivalents).
-
Initiation/Catalysis: Depending on the chosen reagent, a catalyst (e.g., a Lewis acid or a transition metal complex) may be required. The reaction may also be initiated by heat or light.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to isolate this compound.
Performance Comparison
The following table summarizes the key performance indicators for both the established and the proposed novel synthesis routes. Please note that the data for the novel route is projected based on typical performance of similar reactions and would require experimental validation.
| Parameter | Established Route | Novel Route (Projected) |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good | Potentially Good to Excellent |
| Purity | High after purification | High after purification |
| Reaction Time | Long (Multi-day) | Short (Hours to 1 day) |
| Starting Materials | 4-amino-2-(trifluoromethyl)phenol | 4-methoxyphenol |
| Reagent Hazards | Sodium hydride, methyl iodide, diazonium salts (potentially explosive if isolated) | Trifluoromethylating reagents can be corrosive or moisture-sensitive |
| Scalability | Established and scalable | Potentially scalable, depending on the cost and availability of the trifluoromethylating reagent |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Isomeric Trifluoromethylphenols: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-trifluoromethylphenol isomers. While direct comparative quantitative data for these specific isomers is limited in publicly available literature, this document synthesizes known biological effects of trifluoromethyl-containing phenols and provides detailed experimental protocols for key assays to facilitate further research. The positioning of the trifluoromethyl group on the phenol ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity.
Comparative Biological Activity Data
Due to a lack of comprehensive studies directly comparing the quantitative biological activities of ortho-, meta-, and para-trifluoromethylphenol, the following table provides a qualitative summary based on available information for these and structurally related compounds. This information is intended to guide researchers in designing experiments to elucidate the specific activities of each isomer.
| Biological Activity | Isomer Position | Observed/Predicted Effect | Metric |
| Cytotoxicity | Ortho (2-TFMP) | Less toxic compared to the para-isomer.[1] | IC₅₀ |
| Meta (3-TFMP) | Data not available | IC₅₀ | |
| Para (4-TFMP) | Cytotoxic to rat liver slices.[1] | IC₅₀ | |
| Enzyme Inhibition | Ortho (2-TFMP) | Data not available | IC₅₀ |
| Meta (3-TFMP) | Data not available | IC₅₀ | |
| Para (4-TFMP) | A derivative (2-hydroxy-4-trifluoromethylbenzoic acid) inhibits COX-2 expression. | IC₅₀ | |
| Antimicrobial Activity | Ortho (2-TFMP) | Data not available | MIC |
| Meta (3-TFMP) | Data not available | MIC | |
| Para (4-TFMP) | Data not available | MIC |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Signaling Pathway: Inhibition of COX-2 Expression via NF-κB Pathway
A derivative of para-trifluoromethylphenol, 2-hydroxy-4-trifluoromethylbenzoic acid, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation. The diagram below illustrates the hypothesized mechanism of action.
Caption: Inhibition of the NF-κB pathway by a p-trifluoromethylphenol derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative analysis of trifluoromethylphenol isomers.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which trifluoromethylphenol isomers inhibit cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-trifluoromethylphenol isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assay (Cyclooxygenase - COX)
Objective: To determine the inhibitory effect of trifluoromethylphenol isomers on COX-1 and COX-2 enzymes.
Methodology:
-
Assay Preparation: Utilize a colorimetric COX inhibitor screening assay kit.
-
Enzyme and Compound Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and various concentrations of the trifluoromethylphenol isomers. Incubate at room temperature for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Peroxidase Reaction: The cyclooxygenase reaction produces prostaglandin G₂ (PGG₂). The peroxidase component of the COX enzyme then reduces PGG₂ to PGH₂, and a chromogen is oxidized to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC₅₀ values.
Antimicrobial Susceptibility Test (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of trifluoromethylphenol isomers against various microorganisms.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the ortho-, meta-, and para-trifluoromethylphenol isomers in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to standard protocols.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxy-3-(trifluoromethyl)phenol, a halogenated phenolic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle in the laboratory. As a halogenated organic compound, it must be treated as hazardous waste.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE:
- Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
- Eye Protection: Safety glasses with side shields or chemical splash goggles.
- Lab Coat: A standard laboratory coat.
- Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.
2. Waste Segregation:
- Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Waste - Solid" and specify the chemical name.
- Liquid Waste: Collect any solutions containing this compound in a separate, shatter-proof container designated for "Halogenated Organic Liquid Waste." Ensure the container is compatible with the solvents used. The container must be clearly labeled with the chemical name and the type of solvent.
- Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for chemical spills.
- Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste - Solid" container.
- Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Container Management:
- Keep all hazardous waste containers securely closed when not in use.
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
5. Final Disposal:
- Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
- Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methoxy-3-(trifluoromethyl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methoxy-3-(trifluoromethyl)phenol (CAS No. 53903-59-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 53903-59-6
-
Molecular Weight: 192.14 g/mol [2]
Immediate Safety Precautions
This compound is classified with the following hazards:
Immediate action in case of exposure is critical. Always have a first aid kit readily available, and ensure all personnel are familiar with its location and contents.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 0.13 mm or 5 mil). Double-gloving is recommended. | Protects against skin contact and potential irritation. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection.[10] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended when there is a risk of splashes. | Prevents eye irritation and serious damage from contact with the chemical.[10] |
| Respiratory Protection | In case of inadequate ventilation or when handling powders, use a NIOSH-approved air-purifying respirator with an appropriate cartridge. | Protects the respiratory system from inhalation of harmful vapors or dust. |
| Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned and the cuffs are tucked into the outer gloves. | Provides a barrier against accidental spills and splashes. |
| Footwear | Closed-toe shoes are mandatory. Chemical-resistant boots are recommended when handling large quantities. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Designate a specific area within the fume hood for handling the chemical.
-
Verify that an appropriate fire extinguisher (e.g., CO₂, dry chemical, or foam) is accessible.[9]
-
Assemble all necessary equipment and reagents before starting.
2. Donning PPE:
-
Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, inner gloves, and then outer gloves.
3. Handling and Experimentation:
-
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to control vapor and aerosol exposure.
-
Use a spatula for handling the solid material to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[7]
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
For long-term stability, consult the manufacturer's recommendations, which may include storage at reduced temperatures and protection from light.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water. Collect the decontamination rinsate as hazardous waste.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.
4. Final Disposal:
-
Dispose of the hazardous waste container through your institution's EHS-approved waste disposal program.[7] All waste disposal must be carried out in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 1pchem.com [1pchem.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 53903-59-6 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 53903-59-6 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
